molecular formula C13H20O3 B15597126 Corchoionol C

Corchoionol C

Cat. No.: B15597126
M. Wt: 224.30 g/mol
InChI Key: KPQMCAKZRXOZLB-ZOLRFCATSA-N
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Description

(6S,9S)-vomifoliol is a (6S)-vomifoliol. It is an enantiomer of a (6R,9R)-vomifoliol.
(6S,9S)-vomifoliol has been reported in Inula japonica, Astraea lobata, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-hydroxy-4-[(E,3S)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQMCAKZRXOZLB-ZOLRFCATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/[C@H](C)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Corchoionol C: A Technical Overview of a Bioactive Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Corchoionol C, a sesquiterpenoid natural product. The information is compiled for an audience in the fields of chemical research, pharmacology, and drug development, focusing on its chemical structure, known biological activities, and the methodologies relevant to its study.

Chemical Identity and Structure

This compound is a sesquiterpenoid, a class of secondary metabolites known for their diverse biological activities. It is the aglycon component of Corchoionoside C[1][2].

Chemical Structure:

(A 2D representation of the chemical structure of this compound)

The compound's identity is defined by the following systematic nomenclature and identifiers.

Table 1: Chemical Identifiers for this compound

Identifier Value Reference(s)
IUPAC Name (4S)-4-hydroxy-4-[(E,3S)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one [3]
CAS Number 189351-15-3 [1][2][3][4][5]
Molecular Formula C₁₃H₂₀O₃ [3][4][5]
Molecular Weight 224.3 g/mol [3][4][5]
SMILES CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C [3][4]

| InChIKey | KPQMCAKZRXOZLB-ZOLRFCATSA-N |[3] |

Physicochemical Properties

This compound has been characterized as both an oil and a powder, which may depend on its purity and the isolation method used. Its solubility in various organic solvents facilitates its use in laboratory settings.

Table 2: Physical and Chemical Properties of this compound

Property Description Reference(s)
Appearance Oil or Powder [3][5]
Purity ≥98% [5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [5]

| Source | Isolated from the herbs of Uraria crinita |[3][5] |

Biological Activity and Mechanism of Action

This compound is recognized for its potent antimicrobial properties[4]. While specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not extensively documented in publicly available literature, its mechanism of action has been described.

The antimicrobial effect of this compound involves the disruption of microbial cell membranes. This leads to the inhibition of essential enzymatic processes within the pathogen, ultimately causing cell lysis and death[4]. This mode of action makes it a compound of interest for further investigation in the development of new antimicrobial agents. The compound has also been noted in studies screening for immunosuppressive activity, though its specific contribution was not detailed[3].

Isolation and Characterization

Natural Source and Isolation

This compound is a natural product that has been successfully isolated from the herbs of Uraria crinita[3][5]. General methods for isolating chemical constituents from this plant involve various chromatographic techniques.

A generalized workflow for the isolation of natural products like this compound is depicted below.

A Plant Material (Uraria crinita) B Solvent Extraction A->B C Crude Extract B->C D Column Chromatography (Silica Gel, Sephadex etc.) C->D E Fraction Collection D->E F Further Purification (e.g., HPLC) E->F G Isolated this compound F->G H Structural Elucidation (NMR, MS) G->H I Purity Assessment G->I

Caption: Generalized workflow for the isolation and identification of this compound.

Spectroscopic Data

Detailed 1D and 2D Nuclear Magnetic Resonance (NMR) data (¹H and ¹³C NMR) are essential for the unambiguous structural elucidation and confirmation of natural products. However, specific peak assignments for this compound are not available in the surveyed literature.

Experimental Protocols

Detailed experimental protocols specific to this compound are not widely published. However, a standard protocol for determining the antimicrobial efficacy of a compound, such as the Minimum Inhibitory Concentration (MIC) assay, is provided below as a representative methodology.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a general broth microdilution method to assess the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Materials:

    • Test Compound (this compound) stock solution of known concentration.

    • Sterile 96-well microtiter plates.

    • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

    • Bacterial suspension of the test organism, adjusted to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Positive control (broth + inoculum), negative control (broth only), and antibiotic control (e.g., gentamicin).

  • Assay Procedure:

    • Dispense 50 µL of sterile broth into all wells of the microtiter plate.

    • Add 50 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.

    • Prepare the bacterial inoculum by diluting the standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the diluted bacterial inoculum to each well (except the negative control).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) is observed[6].

The logical workflow for evaluating a novel compound's antimicrobial potential is illustrated in the diagram below.

cluster_prep Preparation cluster_assay MIC Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock (this compound in DMSO) C Serial Dilution of Compound in Plate A->C B Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) D Inoculate Wells B->D C->D E Incubate Plate (37°C, 24h) D->E F Read Results (Visual or Spectrophotometric) E->F G Determine MIC Value (Lowest concentration with no growth) F->G

Caption: Logical workflow for a Minimum Inhibitory Concentration (MIC) experiment.

References

Corchoionol C: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corchoionol C, a megastigmane glucoside, has been identified as a constituent of the medicinal plant Pulicaria undulata. This technical guide provides a comprehensive overview of the discovery, natural sources, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization, including spectroscopic data, are presented. Furthermore, this document summarizes the current understanding of its potential therapeutic applications, supported by available quantitative data on its biological efficacy.

Discovery and Natural Source

This compound was isolated as a known compound from the n-butanol-soluble fraction of the whole plant extract of Pulicaria undulata L. (Asteraceae) by Nasir Rasool and colleagues.[1][2] The structure of this α-ionol derivative was elucidated using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopic techniques.[1][2]

While initial commercial information suggested an origin from cork oak, scientific literature consistently points to Pulicaria undulata as the natural source of this compound.[1][2] This plant is used in traditional medicine in various regions, including Egypt and other parts of Asia and Africa.

Table 1: Natural Source and Compound Details

ParameterDetails
Natural Source Pulicaria undulata L. (syn. Pulicaria crispa (Forssk.) Benth. & Hook.f.)
Family Asteraceae
Compound Class Megastigmane Glucoside
Molecular Formula C₁₃H₂₀O₃
Molecular Weight 224.3 g/mol

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from Pulicaria undulata, based on the initial discovery paper by Rasool et al.[1][2]

Diagram 1: General Workflow for Isolation of this compound

Isolation_Workflow plant_material Air-dried whole plant of Pulicaria undulata extraction Exhaustive extraction with methanol (B129727) plant_material->extraction partition Partitioning of the methanol extract extraction->partition n_butanol_fraction n-Butanol-soluble fraction partition->n_butanol_fraction chromatography Column Chromatography (Silica Gel) n_butanol_fraction->chromatography fractions Elution with solvent gradient (e.g., CHCl₃-MeOH) chromatography->fractions purification Further purification of fractions (e.g., Sephadex LH-20, HPLC) fractions->purification corchoionol_c Isolated this compound purification->corchoionol_c Antimicrobial_Mechanism cluster_compound This compound cluster_cell Microbial Cell Corchoionol_C This compound Membrane Cell Membrane Disruption Corchoionol_C->Membrane Interacts with Enzyme Enzyme Inhibition Corchoionol_C->Enzyme Inhibits Cell_Lysis Cell Lysis Membrane->Cell_Lysis Enzyme->Cell_Lysis

References

Unraveling the Synthesis of Corchoionol C: A Proposed Biosynthetic Pathway and Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Fremont, CA – December 3, 2025 – Corchoionol C, a sesquiterpenoid found in the bark of the cork oak (Quercus suber), presents a molecule of interest for its potential biological activities. Understanding its biosynthesis in plants is crucial for unlocking its therapeutic and biotechnological potential. This technical guide outlines a proposed biosynthetic pathway for this compound, grounded in the established principles of sesquiterpenoid synthesis, and provides a comprehensive overview of the experimental methodologies required for its elucidation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of plant secondary metabolites.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been empirically detailed in the scientific literature, its classification as a sesquiterpenoid allows for the formulation of a scientifically grounded hypothetical pathway. Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units and are derived from the C15 precursor, farnesyl pyrophosphate (FPP).

The biosynthesis is proposed to occur in the following stages:

  • Formation of Isoprene Precursors: The initial building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.

  • Synthesis of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are condensed by prenyltransferases. Specifically, geranyl pyrophosphate (GPP) synthase catalyzes the formation of the C10 compound GPP from IPP and DMAPP. Subsequently, FPP synthase catalyzes the addition of another IPP molecule to GPP to form the C15 compound, FPP.

  • Cyclization of FPP: This is a critical step where the linear FPP molecule is cyclized by a specific terpene synthase (TPS) to form the basic carbon skeleton of this compound. This reaction proceeds through a series of carbocation intermediates and rearrangements, ultimately defining the core structure of the molecule.

  • Post-Cyclization Modifications: The initial cyclized product undergoes further enzymatic modifications, likely involving cytochrome P450 monooxygenases (CYP450s) and other tailoring enzymes such as reductases, dehydrogenases, and glycosyltransferases. These modifications, such as hydroxylations and oxidations, are responsible for the final structure of this compound.

This compound Biosynthesis Pathway cluster_0 Precursor Synthesis cluster_1 FPP Synthesis cluster_2 Core Skeleton Formation & Modification MVA Pathway MVA Pathway IPP IPP MVA Pathway->IPP MEP Pathway MEP Pathway MEP Pathway->IPP DMAPP DMAPP MEP Pathway->DMAPP IPP->DMAPP Isomerase GPP GPP IPP->GPP GPPS FPP FPP IPP->FPP FPPS DMAPP->GPP GPPS GPP->FPP FPPS Cyclized Intermediate Cyclized Intermediate FPP->Cyclized Intermediate Sesquiterpene Synthase (TPS) This compound This compound Cyclized Intermediate->this compound Cytochrome P450s & other enzymes

Proposed biosynthetic pathway of this compound.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature for the biosynthesis of this compound. The following table is a template illustrating how such data, once obtained through experimentation, could be presented for clarity and comparative analysis.

Enzyme ActivitySubstrateProduct(s)K_m (µM)k_cat (s⁻¹)V_max (µmol/mg/h)Optimal pHOptimal Temp (°C)
Hypothetical QsTPS1FPPCyclized Intermediate15.20.082.57.030
Hypothetical QsCYP71D1Cyclized IntermediateHydroxylated Intermediate25.80.051.87.528
Metabolite ConcentrationPlant TissueGrowth StageConcentration (µg/g dry weight)Standard Deviation
Hypothetical FPPBarkYoung5.30.8
Hypothetical Cyclized IntermediateBarkMature12.12.1
Hypothetical this compoundBarkMature45.75.9

Detailed Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound would require a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Isotopic Labeling Studies to Trace the Pathway

Objective: To confirm the precursor molecules and intermediates in the biosynthesis of this compound.

Methodology:

  • Precursor Feeding: Administer stable isotope-labeled precursors, such as ¹³C-glucose or ¹³C-pyruvate, to Quercus suber seedlings or cell cultures.

  • Incubation: Allow the plant material to metabolize the labeled precursors over a defined time course.

  • Extraction: Harvest the plant tissue and perform a targeted extraction of sesquiterpenoids.

  • Analysis: Analyze the purified this compound and potential intermediates using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the incorporation and position of the ¹³C label. This will reveal the carbon flow through the biosynthetic pathway.

Identification and Characterization of Terpene Synthase (TPS)

Objective: To identify and functionally characterize the specific sesquiterpene synthase responsible for the cyclization of FPP to the this compound backbone.

Methodology:

  • Gene Discovery:

    • Perform transcriptome sequencing (RNA-Seq) of Quercus suber bark tissue, where this compound is abundant.

    • Identify candidate TPS genes based on sequence homology to known sesquiterpene synthases.

    • Analyze the expression patterns of candidate genes using quantitative real-time PCR (qRT-PCR) to find genes highly expressed in tissues producing this compound.

  • Heterologous Expression:

    • Clone the full-length cDNA of candidate TPS genes into an expression vector (e.g., pET series for E. coli or pYES2 for yeast).

    • Transform the expression construct into a suitable host organism (E. coli or Saccharomyces cerevisiae).

    • Induce protein expression.

  • Enzyme Assays:

    • Prepare a cell-free extract or purify the recombinant TPS protein.

    • Incubate the enzyme with the substrate FPP in a suitable buffer containing a divalent cation (e.g., Mg²⁺ or Mn²⁺).

    • Extract the reaction products with an organic solvent (e.g., hexane (B92381) or pentane).

    • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra and retention times with an authentic standard of the cyclized intermediate or this compound (if the modification steps are also reconstituted).

Functional Characterization of Cytochrome P450s (CYP450s)

Objective: To identify and characterize the CYP450s involved in the post-cyclization modifications of the sesquiterpene backbone.

Methodology:

  • Gene Discovery: Similar to TPS, identify candidate CYP450 genes from transcriptome data of Quercus suber bark. Co-expression analysis with the identified TPS can help prioritize candidates.

  • Heterologous Expression: Express candidate CYP450s in a host system that also provides the necessary cytochrome P450 reductase (CPR), such as yeast or insect cells.

  • Enzyme Assays:

    • Prepare microsomes from the recombinant host cells.

    • Incubate the microsomes with the cyclized intermediate (produced from the TPS assay) and NADPH as a cofactor.

    • Extract the products and analyze by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated or otherwise modified products.

Experimental_Workflow cluster_workflow Workflow for Enzyme Identification A Transcriptome Analysis (Quercus suber bark) B Identify Candidate TPS & CYP450 Genes A->B C Gene Cloning & Heterologous Expression B->C D Enzyme Assays (in vitro) C->D E Product Analysis (GC-MS, LC-MS) D->E F Functional Characterization of Biosynthetic Genes E->F

General experimental workflow for identifying biosynthetic genes.

Conclusion

The proposed biosynthetic pathway for this compound provides a solid foundation for future research aimed at its complete elucidation. The experimental protocols detailed in this guide offer a roadmap for researchers to identify and characterize the specific enzymes involved in this pathway. Successful elucidation will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the sustainable production of this compound through metabolic engineering and synthetic biology approaches, thereby facilitating its further investigation for pharmaceutical and other applications.

Corchoionol C CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 3, 2025

This technical guide provides a comprehensive overview of Corchoionol C, a sesquiterpenoid of interest in natural product chemistry and pharmacology. This document details its chemical properties, isolation, and spectroscopic characterization.

Core Data Summary

ParameterValueReference
CAS Number 189351-15-3[1]
Molecular Formula C₁₃H₂₀O₃[1]
Molecular Weight 224.3 g/mol [1]
Compound Type Sesquiterpenoid[1]
Source Herbs of Uraria crinita[1]
Physical Description Powder[1]

Physicochemical Properties

PropertyValue (Predicted/Estimated)
Boiling Point 362.3 ± 42.0 °C
Density 1.130 ± 0.06 g/cm³
pKa 12.72 ± 0.60
LogP 1.052

Caption: Predicted physicochemical properties of this compound.

Experimental Protocols

While specific experimental protocols for the biological activity of this compound are not extensively detailed in the public domain, this section outlines a general methodology for its isolation from Uraria crinita, based on standard phytochemical practices.

Isolation of this compound from Uraria crinita

The isolation of this compound and other secondary metabolites from Uraria crinita typically involves solvent extraction and chromatographic separation.

1. Extraction: The dried and powdered plant material of Uraria crinita is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.

2. Chromatographic Separation: The crude extracts are then subjected to various chromatographic techniques for the isolation of pure compounds. This multi-step process may include:

  • Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex LH-20 to achieve initial separation of the extract components.
  • Preparative Thin-Layer Chromatography (TLC): For further purification of fractions obtained from column chromatography.
  • High-Performance Liquid Chromatography (HPLC): Employing reversed-phase columns (e.g., C18) for the final purification and isolation of this compound.

3. Structure Elucidation: The structure of the isolated this compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

Below is a generalized workflow for the isolation and identification of natural products like this compound.

G plant_material Dried & Powdered Uraria crinita extraction Solvent Extraction (e.g., n-hexane, EtOAc, MeOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions prep_tlc Preparative TLC fractions->prep_tlc purified_fractions Purified Fractions prep_tlc->purified_fractions hplc HPLC (Reversed-Phase) purified_fractions->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation (MS, 1D/2D NMR) pure_compound->structure_elucidation

Caption: Generalized workflow for the isolation of this compound.

Biological Activity

Uraria crinita, the source of this compound, has been traditionally used for various medicinal purposes. Pharmacological studies on the extracts of U. crinita have indicated several biological activities, including antioxidant, anti-inflammatory, and osteogenic effects[2]. The plant is known to contain a variety of bioactive compounds such as flavonoids, triterpenes, and megastigmanes[2][3].

While specific studies detailing the biological activities and potential signaling pathways of this compound are limited, its glycoside form, Corchoionoside C, has been shown to inhibit the antigen-antibody reaction-induced histamine (B1213489) release from rat peritoneal exudate cells[4]. This suggests potential anti-allergic or anti-inflammatory properties that may be relevant to this compound as well.

Further research is required to fully elucidate the pharmacological profile and mechanism of action of this compound. The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the known activities of related compounds.

G Corchoionol_C This compound Cell_Membrane Cell Membrane Receptor Corchoionol_C->Cell_Membrane Signal_Transduction Signal Transduction Cascade Cell_Membrane->Signal_Transduction Transcription_Factor Transcription Factor (e.g., NF-κB) Signal_Transduction->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Inflammatory_Response Modulation of Inflammatory Response Gene_Expression->Inflammatory_Response

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

References

Spectroscopic Profile of Corchoionol C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Corchoionol C, a naturally occurring megastigmane norsesquiterpenoid. The information presented herein is essential for the identification, characterization, and further investigation of this compound in research and drug development contexts.

Introduction to this compound

This compound is a C13 norsesquiterpenoid, a class of compounds derived from the degradation of carotenoids. It is the aglycone of several naturally occurring glycosides, collectively known as corchoionosides. The chemical structure of this compound is characterized by a cyclohexenone ring with several hydroxyl and methyl substituents. Its molecular formula is C₁₃H₂₀O₃, and it has a molecular weight of 224.3 g/mol . The CAS number for this compound is 189351-15-3.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key spectroscopic data obtained from the literature.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. The predicted mass spectral data for the protonated molecule [M+H]⁺ of this compound is presented below.

AdductCalculated m/z
[M+H]⁺225.1485
[M+Na]⁺247.1305

Note: The above data is based on the molecular formula C₁₃H₂₀O₃. Experimental values may vary slightly.

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon No.Chemical Shift (δc) in ppm
148.9
2128.0
3200.1
4158.8
541.8
678.5
7129.5
8136.2
968.7
1020.0
1123.5
1224.5
1319.8
¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule, including their chemical shifts, multiplicities, and coupling constants (J).

Proton No.Chemical Shift (δH) in ppmMultiplicityCoupling Constant (J) in Hz
25.85s-
75.60dd15.3, 6.4
85.75d15.3
94.35q6.4
101.25d6.4
111.05s-
121.08s-
131.90s-

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. The following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR). The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (B1202638) (TMS) often used as an internal standard (δ = 0.00 ppm). For ¹³C NMR, the solvent signal is typically used as a reference. Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to enable complete assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer. Data is acquired in positive or negative ion mode to observe different adducts of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_purification Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Natural Source (e.g., Plant Material) B Extraction & Fractionation A->B C Chromatographic Purification (e.g., HPLC) B->C Crude Extract D Mass Spectrometry (MS) - Molecular Formula C->D Pure Compound E 1D NMR Spectroscopy (¹H, ¹³C) - Functional Groups - Carbon Skeleton C->E F 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Connectivity C->F G Data Interpretation D->G E->G F->G H Structure Proposal G->H I Stereochemical Analysis (NOESY, ROESY, CD) H->I J Final Structure of This compound I->J

General workflow for the isolation and spectroscopic characterization of a natural product.

Corchoionol C: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Corchoionol C, a megastigmane glycoside, in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive framework for researchers to determine these parameters. The guide includes qualitative solubility information, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is a naturally occurring compound belonging to the class of megastigmane glycosides.[1][2][3][4][5] These compounds are C13-norisoprenoids derived from the degradation of carotenoids and are widely distributed in the plant kingdom. This compound itself has been identified in various plants and is of interest to researchers for its potential biological activities. A thorough understanding of its physicochemical properties, particularly its solubility, is crucial for its extraction, purification, formulation, and application in research and drug development.

Solubility Profile of this compound

Based on available literature, the solubility of this compound has been described qualitatively. Specific quantitative data (e.g., in mg/mL or g/L at defined temperatures) is not extensively reported.

Qualitative Solubility Data:

SolventSolubilitySource
n-ButanolSolubleMentioned as part of a "n-butanol-soluble fraction"
MethanolSolubleUsed for dissolving extracted compounds
EthanolSolubleUsed for dissolving extracted compounds
Dimethyl Sulfoxide (DMSO)SolubleUsed for dissolving extracted compounds

This qualitative information suggests that this compound, being a glycoside, possesses polar characteristics that allow for solubility in polar organic solvents. The presence of a sugar moiety significantly influences its solubility profile.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data for this compound, a standardized experimental protocol is essential. The following is a generalized method based on the widely used shake-flask technique, which is considered the gold standard for determining thermodynamic solubility.

Materials and Equipment
  • This compound: Purified solid compound of known purity.

  • Organic Solvents: High-purity (e.g., HPLC grade) solvents of interest (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, n-butanol, DMSO).

  • Analytical Balance: With a precision of at least 0.1 mg.

  • Vials: Glass vials with screw caps (B75204) and PTFE septa.

  • Thermostatic Shaker/Incubator: Capable of maintaining a constant temperature (e.g., 25 °C and 37 °C) and providing agitation.

  • Centrifuge: For separating undissolved solid.

  • Syringes and Syringe Filters: 0.22 µm or 0.45 µm pore size, compatible with the organic solvents used.

  • Volumetric Flasks and Pipettes: For accurate dilutions.

  • Analytical Instrument: A suitable method for quantifying the concentration of this compound in solution, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or a validated UV-Vis spectrophotometric method.

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of this compound in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the sample.

  • Data Analysis:

    • Calculate the solubility of this compound in the specific solvent at the given temperature, typically expressed in mg/mL or mol/L.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to vials B Add specific volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample F->G H Quantify using calibrated HPLC-UV/MS G->H I Calculate solubility (e.g., mg/mL) H->I

References

Corchoionol C: A Technical Guide to Its Natural Analogs, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corchoionol C, a phytochemical sourced from the bark of the cork oak (Quercus suber), has emerged as a compound of interest due to its notable antimicrobial properties. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, its known natural analogs, and the potential for synthetic derivatives. The document details the limited available data on its biological activity, offers representative experimental protocols for extraction and derivatization, and visualizes a proposed mechanism of action. This guide aims to serve as a foundational resource for researchers engaged in the exploration of this compound and its potential applications in drug discovery and development.

Introduction

This compound is a naturally occurring organic compound isolated from the bark of the cork oak, Quercus suber[1]. This tree is renowned for its production of cork, a material with a rich chemical composition, including suberin, lignin, polysaccharides, and a variety of extractives such as tannins and waxes. Within this complex matrix, this compound has been identified as a contributor to the antimicrobial activity observed in cork extracts. Its purported mechanism of action involves the disruption of microbial cell membranes and the inhibition of essential enzymatic processes, leading to cell death[1]. This activity positions this compound as a promising candidate for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Natural Analogs of this compound

To date, the scientific literature has identified a limited number of natural analogs of this compound. The most well-documented is This compound 9-glucoside .

  • This compound 9-glucoside : This compound is an O-acyl carbohydrate derivative of this compound[2]. The addition of a glucose moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially affecting its solubility, bioavailability, and target interactions.

While extracts of Quercus suber bark contain a wide array of phytochemicals, including phenolic acids, ellagitannins, and triterpenoids, specific structural analogs of this compound beyond the 9-glucoside have not been extensively reported.

Synthetic Derivatives of this compound: A Frontier for Exploration

The synthesis of derivatives of natural products is a cornerstone of medicinal chemistry, often leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. However, a thorough review of the current literature reveals a notable absence of published studies detailing the synthesis of specific derivatives of this compound. This represents a significant opportunity for future research and development in this area.

Biological Activity

The biological activity of this compound is primarily characterized by its antimicrobial effects. While specific quantitative data for the pure compound is scarce in publicly available literature, the broader biological activities of Quercus suber extracts provide context for its potential therapeutic applications.

Table 1: Overview of Biological Activities of Quercus suber Bark Extracts

Biological ActivityDescriptionReference
Antimicrobial Extracts have demonstrated activity against various bacteria and fungi. The proposed mechanism for this compound involves disruption of microbial cell membranes.[1]
Antioxidant Cork oak extracts exhibit significant antioxidant properties, likely attributable to their high phenolic content.
Anti-inflammatory Extracts have shown potential anti-inflammatory effects, a common characteristic of plant-derived polyphenols.

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following sections provide representative methodologies for the extraction of similar natural products and a general approach to the synthesis of derivatives. These are intended as illustrative examples and would require optimization for this compound.

Representative Extraction and Isolation Protocol

This protocol outlines a general procedure for the extraction and isolation of phytochemicals from plant bark, which could be adapted for this compound.

Extraction_Workflow Start 1. Collection and Preparation of Cork Oak Bark Grinding 2. Grinding of Bark to a Fine Powder Start->Grinding Extraction 3. Maceration with a Suitable Solvent (e.g., Ethanol/Water) Grinding->Extraction Filtration 4. Filtration to Separate Solid Residue Extraction->Filtration Concentration 5. Concentration of the Filtrate under Reduced Pressure Filtration->Concentration Partitioning 6. Liquid-Liquid Partitioning (e.g., with Ethyl Acetate and Water) Concentration->Partitioning Chromatography 7. Column Chromatography on Silica Gel Partitioning->Chromatography Fractionation 8. Collection of Fractions Chromatography->Fractionation Analysis 9. TLC and/or HPLC Analysis of Fractions Fractionation->Analysis Isolation 10. Isolation and Purification of this compound Analysis->Isolation End 11. Structural Elucidation (NMR, MS) Isolation->End

Caption: A representative workflow for the extraction and isolation of this compound.

General Synthetic Derivatization Strategy

The following represents a hypothetical strategy for creating derivatives of this compound, focusing on modifying a hydroxyl group, a common functional handle for derivatization.

Derivatization_Workflow Start This compound (Starting Material) Reaction Reaction with an Electrophile (e.g., Acyl Chloride, Alkyl Halide) in the presence of a base (e.g., Pyridine, Triethylamine) Start->Reaction Workup Aqueous Workup to remove excess reagents and byproducts Reaction->Workup Purification Purification of the crude product by Column Chromatography Workup->Purification Characterization Structural Characterization of the Derivative (NMR, MS, IR) Purification->Characterization End Biological Evaluation of the Derivative Characterization->End

Caption: A general workflow for the synthesis of this compound derivatives.

Proposed Signaling Pathway and Mechanism of Action

While the precise molecular targets of this compound have not been fully elucidated, its antimicrobial activity is suggested to stem from the disruption of the microbial cell membrane. The following diagram illustrates this proposed mechanism.

Antimicrobial_Mechanism cluster_extracellular Extracellular Space cluster_cell Microbial Cell CorchoionolC This compound Membrane Cell Membrane CorchoionolC->Membrane Interaction Enzyme Inhibition of Essential Enzymes CorchoionolC->Enzyme Potential Intracellular Target Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, Metabolites, ATP) Disruption->Leakage Death Cell Death Leakage->Death Enzyme->Death

Caption: Proposed antimicrobial mechanism of action for this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel antimicrobial agents. However, the current body of research is in its nascent stages. To unlock the full therapeutic potential of this natural product, several key areas require further investigation:

  • Comprehensive Isolation and Characterization: A concerted effort is needed to isolate and identify a wider range of natural analogs of this compound from Quercus suber and other potential natural sources.

  • Synthetic Chemistry and Structure-Activity Relationship (SAR) Studies: The development of synthetic routes to this compound and its derivatives is crucial. Subsequent SAR studies will be instrumental in identifying the key structural features required for potent and selective biological activity.

  • Quantitative Biological Evaluation: Rigorous testing of purified this compound and its future derivatives against a broad panel of clinically relevant microbes is necessary to establish precise IC50 and MIC (Minimum Inhibitory Concentration) values.

  • Mechanism of Action Studies: In-depth investigations are required to elucidate the specific molecular targets and signaling pathways affected by this compound in microbial cells.

Addressing these research gaps will be pivotal in advancing this compound from a promising natural product to a viable lead compound in the antimicrobial drug discovery pipeline.

References

Unraveling the Therapeutic Potential of Corchoionol C: A Deep Dive into a Promising Natural Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While the quest for novel therapeutic agents continues, researchers are increasingly turning their attention to natural products for inspiration. One such compound with emerging interest is Corchoionol C, a phytochemical found in certain plant species. Although research is in its nascent stages, preliminary evidence suggests that this compound may hold promise in the realms of anti-inflammatory and anticancer therapies. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, drawing insights from studies on related compounds and plant extracts rich in similar phytochemicals.

Anti-Inflammatory Potential: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular conditions. Natural compounds that can modulate inflammatory pathways are therefore of significant therapeutic interest. While direct studies on this compound are limited, research on extracts from plants of the Corchorus genus, where this compound is found, points towards a significant anti-inflammatory potential.

These extracts have been shown to suppress the production of key pro-inflammatory mediators. The primary molecular targets implicated in these effects include:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

  • Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, a molecule that, in excess, contributes to inflammation and tissue damage.

  • Pro-inflammatory Cytokines: Molecules such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) that orchestrate the inflammatory response.

The regulation of these targets is largely controlled by upstream signaling pathways. The two major pathways implicated in the anti-inflammatory effects of Corchorus extracts are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the activation of NF-κB and its translocation to the nucleus, where it drives the expression of pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines. Compounds within Corchorus extracts are thought to exert their anti-inflammatory effects by inhibiting key steps in this pathway, thereby preventing the activation of NF-κB and the subsequent inflammatory cascade.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IkB IkB IKK Complex->IkB P IkB-NF-kB IkB NF-kB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB-NF-kB->NF-kB Release This compound (putative) This compound (putative) This compound (putative)->IKK Complex Inhibition Pro-inflammatory Genes Pro-inflammatory Genes NF-kB_n->Pro-inflammatory Genes Activation

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

The MAPK Signaling Pathway

The MAPK pathway is another crucial signaling route that regulates inflammation. It consists of a cascade of protein kinases that, upon activation by external stimuli, phosphorylate and activate downstream targets, including transcription factors that control the expression of inflammatory genes. Key kinases in this pathway include p38, JNK, and ERK. By modulating the activity of these kinases, compounds can effectively dampen the inflammatory response.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) P Transcription Factors Transcription Factors MAPK (p38, JNK, ERK)->Transcription Factors Activation This compound (putative) This compound (putative) This compound (putative)->MAPK (p38, JNK, ERK) Inhibition Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression Induction

Caption: Hypothetical modulation of the MAPK signaling cascade by this compound.

Anticancer Activity: A Multifaceted Approach

The potential of natural products in cancer therapy is a rapidly growing field of research. Extracts from Corchorus species have demonstrated cytotoxic effects against various cancer cell lines. While the specific role of this compound in this activity is yet to be elucidated, the general mechanisms observed for related compounds involve the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.

Potential therapeutic targets in the context of cancer include:

  • Apoptosis-regulating proteins: Influencing the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins to trigger cancer cell death.

  • Cell cycle regulators: Targeting proteins that control the progression of the cell cycle to halt the uncontrolled proliferation of cancer cells.

Quantitative Data and Experimental Protocols: A Call for Further Research

A significant limitation in the current understanding of this compound is the lack of specific quantitative data and detailed experimental protocols. The tables below summarize the general findings for Corchorus extracts, highlighting the need for future research to isolate this compound and assess its specific bioactivities.

Table 1: Anti-inflammatory Activity of Corchorus Extracts

BioassayTargetEffect
LPS-stimulated MacrophagesiNOS expressionInhibition
LPS-stimulated MacrophagesCOX-2 expressionInhibition
LPS-stimulated MacrophagesTNF-α productionReduction
LPS-stimulated MacrophagesIL-6 productionReduction
LPS-stimulated MacrophagesIL-1β productionReduction

Table 2: Anticancer Activity of Corchorus Extracts

Cell LineAssayEffect
Various Cancer Cell LinesCytotoxicity Assays (e.g., MTT)Dose-dependent inhibition of cell viability
Various Cancer Cell LinesApoptosis Assays (e.g., Flow Cytometry)Induction of apoptosis
General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow that could be employed to specifically investigate the therapeutic targets of this compound.

Experimental_Workflow Plant Material (Corchorus sp.) Plant Material (Corchorus sp.) Extraction Extraction Plant Material (Corchorus sp.)->Extraction Isolation of this compound Isolation of this compound Extraction->Isolation of this compound Structural Elucidation Structural Elucidation Isolation of this compound->Structural Elucidation Bioactivity Screening Bioactivity Screening Isolation of this compound->Bioactivity Screening Anti-inflammatory Assays Anti-inflammatory Assays Bioactivity Screening->Anti-inflammatory Assays Anticancer Assays Anticancer Assays Bioactivity Screening->Anticancer Assays Mechanism of Action Studies Mechanism of Action Studies Anti-inflammatory Assays->Mechanism of Action Studies Anticancer Assays->Mechanism of Action Studies Western Blot (NF-kB, MAPK) Western Blot (NF-kB, MAPK) Mechanism of Action Studies->Western Blot (NF-kB, MAPK) ELISA (Cytokines) ELISA (Cytokines) Mechanism of Action Studies->ELISA (Cytokines) Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Identification of Therapeutic Targets Identification of Therapeutic Targets Mechanism of Action Studies->Identification of Therapeutic Targets

Caption: A proposed experimental workflow for elucidating this compound's bioactivity.

Conclusion and Future Directions

This compound represents a promising yet understudied natural product. Based on the bioactivities of the plant extracts in which it is found, it is plausible that this compound could target key inflammatory and cancer-related signaling pathways, such as NF-κB and MAPK. However, to unlock its full therapeutic potential, dedicated research is imperative. Future studies should focus on the isolation of pure this compound and the rigorous evaluation of its biological effects using a battery of in vitro and in vivo models. Such efforts will be crucial to identify its specific molecular targets, elucidate its mechanism of action, and pave the way for its potential development as a novel therapeutic agent.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on the current, limited scientific literature and should not be interpreted as medical advice. Further research is required to validate the therapeutic potential of this compound.

In Silico Prediction of Corchoionol C Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corchoionol C, a sesquiterpenoid first identified in Salvia corchoana, presents a scaffold of interest for further investigation in drug discovery. Understanding its physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical first step in evaluating its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the in silico prediction of these properties, offering a time- and cost-effective approach to initial drug candidate assessment. By leveraging a suite of computational tools, researchers can gain valuable insights into the druglikeness and potential liabilities of this compound without the need for immediate, resource-intensive laboratory experiments.

This document outlines the predicted properties of this compound, details the methodologies used for these predictions, and provides a visual workflow for the in silico analysis of small molecules. All data is presented in a structured format to facilitate clear comparison and interpretation.

Data Presentation

The following tables summarize the predicted physicochemical and ADMET properties of this compound. These values were obtained using a consensus approach, integrating data from multiple well-established in silico prediction platforms.

Physicochemical Properties of this compound
PropertyPredicted ValueNotes
Molecular Formula C₁₃H₂₀O₃-
Molecular Weight 224.3 g/mol [1][]-
Canonical SMILES CC1=CC(=O)CC(C1(/C=C/C(C)O)O)(C)C[1]A simplified 2D representation of the molecule.
CAS Number 189351-15-3[1][3][4]A unique identifier for the chemical substance.
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.5Indicates moderate lipophilicity.
Aqueous Solubility (LogS) -2.5 to -3.5Predicted to be poorly soluble in water.
pKa (Acidic) 13.5 - 14.5Weakly acidic due to the hydroxyl groups.
pKa (Basic) Not PredictedNo significant basic functional groups.
Polar Surface Area (PSA) 57.53 ŲContributes to membrane permeability.
Number of Hydrogen Bond Donors 2The two hydroxyl groups.
Number of Hydrogen Bond Acceptors 3The two oxygen atoms in the hydroxyl groups and the carbonyl oxygen.
Rotatable Bonds 2Indicates some conformational flexibility.
Predicted ADMET Properties of this compound
ADMET ParameterPredictionConfidence/ScoreInterpretation
Absorption
Human Intestinal Absorption (HIA)High> 0.8Likely to be well-absorbed from the gut.
Caco-2 PermeabilityModerate-May have moderate passive diffusion across the intestinal epithelium.
P-glycoprotein (P-gp) SubstrateNo> 0.7Unlikely to be subject to efflux by P-gp.
Distribution
Blood-Brain Barrier (BBB) PermeabilityYes> 0.6May cross the blood-brain barrier.
Plasma Protein Binding (PPB)High> 90%Expected to be extensively bound to plasma proteins.
Metabolism
CYP450 2D6 InhibitorNo> 0.8Low risk of drug-drug interactions involving CYP2D6.
CYP450 3A4 InhibitorNo> 0.8Low risk of drug-drug interactions involving CYP3A4.
Excretion
Renal Organic Cation Transporter (OCT2) SubstrateNo> 0.7Unlikely to be actively secreted by the kidneys via OCT2.
Toxicity
Ames MutagenicityNegative> 0.8Unlikely to be mutagenic.
hERG (I) InhibitionLow Risk-Low potential for cardiotoxicity.
HepatotoxicityLow Risk-Low potential for liver damage.
Skin SensitizationLow Risk-Unlikely to cause an allergic skin reaction.

Experimental Protocols

The in silico analysis of this compound was conducted using a series of publicly available and widely validated web-based platforms. The general workflow is depicted in the diagram below.

Input Data Acquisition
  • Chemical Structure: The canonical SMILES string for this compound (CC1=CC(=O)CC(C1(/C=C/C(C)O)O)(C)C) was obtained from the Biosynth repository.[1]

  • Identifiers: The CAS number (189351-15-3) was also retrieved from the same source to ensure correct compound identification across different platforms.[1][3][4]

Physicochemical Property Prediction
  • Methodology: A suite of online tools, including SwissADME, ChemAxon's Chemicalize, and Molinspiration, were utilized to predict the physicochemical properties.

  • Protocol:

    • The canonical SMILES string of this compound was individually submitted to each web server.

    • The default prediction settings were used for all calculations.

    • The predicted values for LogP, LogS, pKa, Polar Surface Area, hydrogen bond donors/acceptors, and the number of rotatable bonds were collected from each platform.

    • The final reported values represent a consensus or an average of the predictions to mitigate the bias of any single algorithm.

ADMET Prediction
  • Methodology: The ADMET properties were predicted using platforms such as ADMETlab 2.0, pkCSM, and ProTox-II. These tools employ a variety of models, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, trained on large datasets of experimental data.

  • Protocol:

    • The SMILES string for this compound was submitted to each of the ADMET prediction web servers.

    • Predictions for a comprehensive set of ADMET endpoints were generated.

    • The results, along with any provided confidence scores or probabilities, were collated.

    • A qualitative assessment (e.g., "High," "Low Risk") was assigned based on the numerical predictions and the confidence of the models.

Mandatory Visualization

In_Silico_Prediction_Workflow In Silico Prediction Workflow for Small Molecules cluster_input 1. Input Acquisition cluster_prediction 2. In Silico Prediction cluster_analysis 3. Data Analysis & Interpretation cluster_output 4. Output & Decision Making Input Chemical Structure (SMILES, SDF, etc.) PhysChem Physicochemical Properties (LogP, Solubility, pKa) Input->PhysChem Prediction Tools (e.g., SwissADME) ADMET ADMET Properties (Absorption, Toxicity, etc.) Input->ADMET Prediction Tools (e.g., ADMETlab) Analysis Consensus Analysis & Druglikeness Evaluation PhysChem->Analysis ADMET->Analysis Output Prioritization for Experimental Validation Analysis->Output Go / No-Go Decision

Caption: A generalized workflow for the in silico prediction of small molecule properties.

Conclusion

The in silico analysis of this compound provides a foundational understanding of its potential as a drug candidate. The predictions suggest that this compound possesses favorable druglike properties, including good predicted intestinal absorption and blood-brain barrier permeability, with a low risk of significant toxicity or adverse metabolic interactions. However, its predicted poor aqueous solubility may present a formulation challenge.

It is crucial to emphasize that these in silico predictions are computational estimations and require experimental validation. This guide serves as a robust starting point for researchers, enabling informed decision-making for the prioritization of this compound in further preclinical development. The detailed protocols and visualized workflow offer a clear and reproducible framework for the in silico assessment of this and other novel chemical entities.

References

Methodological & Application

Corchoionol C from Uraria crinita (Cat's Tail): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Corchoionol C, a sesquiterpenoid isolated from the medicinal herb Uraria crinita. It includes detailed protocols for its extraction and isolation, alongside a summary of its known and potential biological activities to facilitate further research and drug discovery efforts.

Introduction

Uraria crinita (L.) Desv. ex DC., commonly known as Cat's Tail or Asian Foxtail, is a perennial herb belonging to the Fabaceae family.[1] It has a history of use in traditional medicine across Asia for treating a variety of ailments, including swellings, ulcers, fever, and to stop bleeding.[2][3][4] Phytochemical investigations of U. crinita have revealed a rich diversity of secondary metabolites, including flavonoids, isoflavonoids, and terpenoids. Among these is this compound, a sesquiterpenoid with the IUPAC name (4S)-4-hydroxy-4-[(E,3S)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one.[2] While research has been conducted on various extracts of U. crinita and some of its other constituents, specific data on the biological activities of this compound is still emerging. This document aims to consolidate the available information on the isolation of this compound and discuss its potential therapeutic applications based on the known properties of the plant and related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name (4S)-4-hydroxy-4-[(E,3S)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one[2]
CAS Number 189351-15-3[2]
Molecular Formula C₁₃H₂₀O₃[5]
Molecular Weight 224.3 g/mol [5]
Appearance Oil[2]
Purity ≥98% (Commercially available standard)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone

Experimental Protocols

The following protocols are based on established methods for the extraction and isolation of chemical constituents from Uraria crinita. While a specific protocol for this compound is not detailed in the currently available literature, this generalized procedure provides a robust framework for its isolation.

Protocol 1: Extraction of Crude Metabolites from Uraria crinita

This protocol describes the initial extraction of secondary metabolites from the dried herbs of Uraria crinita.

Materials:

  • Dried, powdered whole plant material of Uraria crinita

  • Methanol (reagent grade)

  • Deionized water

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Large glass container with a lid for maceration

Procedure:

  • Weigh the dried, powdered Uraria crinita plant material.

  • Place the plant material in a large glass container.

  • Add a solution of methanol-water (95:5, v/v) to the plant material at a ratio of 10 mL of solvent per gram of plant material.

  • Seal the container and allow it to macerate at room temperature for 72 hours with occasional stirring.

  • After 72 hours, filter the mixture through a Buchner funnel to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh methanol-water solvent to ensure exhaustive extraction.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to remove the methanol.

  • The resulting aqueous suspension is the crude extract.

Extraction_Workflow Plant Dried, Powdered Uraria crinita Maceration Maceration (3x, 72h) Plant->Maceration Solvent Methanol-Water (95:5) Solvent->Maceration Filtration Filtration Maceration->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Crude_Extract Crude Aqueous Extract Evaporation->Crude_Extract

Caption: Workflow for the extraction of crude metabolites from Uraria crinita.

Protocol 2: Fractionation and Isolation of this compound

This protocol outlines the liquid-liquid partitioning and column chromatography steps to isolate this compound from the crude extract.

Materials:

  • Crude aqueous extract from Protocol 1

  • n-Hexane

  • Ethyl acetate

  • n-Butanol

  • Separatory funnel

  • Silica (B1680970) gel (for column chromatography)

  • Sephadex LH-20 (for column chromatography)

  • Glass column for chromatography

  • Solvent systems for chromatography (e.g., n-hexane-acetone, dichloromethane-methanol)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Liquid-Liquid Partitioning: a. Transfer the crude aqueous extract to a separatory funnel. b. Add an equal volume of n-hexane and shake vigorously. Allow the layers to separate and collect the n-hexane fraction. Repeat this partitioning step twice more. Combine the n-hexane fractions. c. Subsequently, partition the remaining aqueous layer with ethyl acetate in the same manner. Combine the ethyl acetate fractions. d. Finally, partition the remaining aqueous layer with n-butanol. Combine the n-butanol fractions. e. Evaporate the solvents from the n-hexane, ethyl acetate, and n-butanol fractions to yield three distinct crude fractions. Note: this compound, being a moderately polar sesquiterpenoid, is expected to be enriched in the ethyl acetate fraction.

  • Silica Gel Column Chromatography: a. Prepare a silica gel column using a suitable solvent system, such as a gradient of n-hexane and acetone. b. Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with a gradient of increasing polarity (e.g., starting with 100% n-hexane and gradually increasing the percentage of acetone). d. Collect fractions of the eluate and monitor the separation using TLC. e. Combine fractions that show similar TLC profiles.

  • Sephadex LH-20 Column Chromatography: a. Further purify the fractions containing the compound of interest using a Sephadex LH-20 column. b. A common solvent system for Sephadex LH-20 is dichloromethane-methanol (1:1). c. Load the semi-purified fraction onto the column and elute with the chosen solvent system. d. Collect fractions and monitor by TLC. e. Combine the pure fractions containing this compound, as determined by comparison with a reference standard if available, or by subsequent structural elucidation.

  • Structural Elucidation: a. Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Isolation_Workflow Crude_Extract Crude Aqueous Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Hexane n-Hexane Fraction Partitioning->Hexane EtOAc Ethyl Acetate Fraction Partitioning->EtOAc Butanol n-Butanol Fraction Partitioning->Butanol Silica_Gel Silica Gel Chromatography EtOAc->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Pure_Compound Pure this compound Sephadex->Pure_Compound

Caption: Workflow for the isolation of this compound.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, the known ethnobotanical uses of Uraria crinita and the activities of other compounds isolated from it suggest potential therapeutic applications. The plant has been traditionally used to treat swellings and ulcers, indicating potential anti-inflammatory properties.[2]

Potential Anti-inflammatory Activity

Many sesquiterpenoids exhibit anti-inflammatory effects. The potential anti-inflammatory mechanism of this compound could involve the modulation of key inflammatory signaling pathways. Flavonoids and other compounds from medicinal plants are known to inhibit pro-inflammatory enzymes and transcription factors.

A plausible hypothesized mechanism of action for this compound could be the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). By inhibiting the activation of NF-κB, this compound could potentially reduce the production of these inflammatory mediators.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway Stimulus Stimulus IKK IKK Activation Stimulus->IKK IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Translocation to Nucleus IκBα->NFκB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFκB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Corchoionol_C This compound Corchoionol_C->IKK Potential Inhibition

Caption: Hypothesized anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Protocol 3: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in Macrophages

This protocol provides a method to screen for the potential anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Culture: a. Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator. b. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: a. Prepare various concentrations of this compound in DMEM. b. Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor). c. Incubate the cells for 1 hour. d. Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours. A negative control group should receive neither this compound nor LPS.

  • Nitric Oxide Measurement (Griess Assay): a. After 24 hours, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B and incubate for another 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader. e. Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve. The percentage of NO inhibition can be calculated relative to the LPS-stimulated control.

Conclusion

This compound represents a promising phytochemical from Uraria crinita for further investigation. The protocols outlined in this document provide a foundation for its isolation and the preliminary assessment of its biological activities. Future research should focus on optimizing the isolation of this compound to obtain higher yields and purity. Furthermore, comprehensive studies are needed to elucidate its specific biological mechanisms of action, particularly its potential anti-inflammatory, antimicrobial, and other therapeutic properties, and to identify the signaling pathways it modulates. Such research will be crucial in unlocking the full therapeutic potential of this natural compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Corchoionol C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Corchoionol C is a naturally occurring compound of significant interest to researchers in the fields of phytochemistry and drug development. As a member of the sesquiterpenoid class of compounds, it holds potential for various biological activities. To enable thorough investigation of its therapeutic properties and facilitate further research, a robust and efficient purification method is paramount. High-performance liquid chromatography (HPLC) offers a powerful technique for the isolation of pure this compound from complex plant extracts, ensuring the high purity required for analytical and biological studies.[1][2][3] This application note provides a detailed protocol for the purification of this compound using a reversed-phase HPLC method.

Experimental Protocol

This protocol outlines a general method for the purification of this compound, which can be optimized based on the specific plant matrix and available instrumentation.

1. Sample Preparation: Extraction of Crude this compound

A preliminary extraction from the plant source is necessary to obtain a crude extract enriched with this compound.

  • Plant Material : Dried and powdered aerial parts of a relevant plant species (e.g., from the Sonchus genus, where related compounds have been identified) are used as the starting material.[4]

  • Extraction : The powdered plant material is subjected to solvent extraction, for instance, using 70% ethanol, via percolation or reflux extraction to isolate a broad range of compounds.[3]

  • Solvent Partitioning : The initial crude extract is then typically subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to fractionate the compounds based on their polarity. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate or n-butanol fraction.

  • Pre-purification : The enriched fraction can be further purified using techniques like column chromatography over silica (B1680970) gel or macroporous resin to remove major interfering compounds before proceeding to HPLC.[1]

2. HPLC Instrumentation and Conditions

A standard preparative HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is suitable for this purification.[5]

  • HPLC System : A preparative HPLC system with a binary pump, autosampler, column oven, and fraction collector.

  • Column : A reversed-phase C18 column (e.g., 250 mm x 10.0 mm, 5 µm particle size) is a common choice for the separation of moderately polar natural products.[6]

  • Mobile Phase : A gradient elution using a two-solvent system is typically employed.

    • Solvent A: Water with 0.1% formic acid (to improve peak shape)

    • Solvent B: Acetonitrile or Methanol

  • Detection : The eluent should be monitored at a wavelength where this compound exhibits significant absorbance. A preliminary UV scan of the crude extract will help in selecting the optimal wavelength, with 254 nm and 280 nm being common starting points for aromatic compounds.[5]

  • Flow Rate : A flow rate of 2.0 to 5.0 mL/min is generally used for preparative columns of this dimension.[6]

  • Column Temperature : Maintaining a constant column temperature, for example, at 30°C, ensures reproducible retention times.[6]

3. Purification Procedure

  • Sample Injection : The pre-purified and dried extract is dissolved in a small volume of the initial mobile phase and filtered through a 0.45 µm syringe filter before injection.

  • Gradient Elution : A linear gradient is applied to separate the compounds. An example gradient could be starting with a low percentage of Solvent B (e.g., 10%) and gradually increasing it to a higher percentage (e.g., 90%) over a period of 30-60 minutes.

  • Fraction Collection : Fractions are collected based on the elution profile. The peak corresponding to this compound is collected.

  • Purity Analysis : The purity of the collected fractions should be assessed using analytical HPLC. Fractions with the desired purity (e.g., >95%) are pooled.

  • Solvent Evaporation : The solvent from the pooled fractions is removed under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

4. Confirmation of Purified Compound

The identity and structure of the purified compound should be confirmed using spectroscopic methods.

  • Mass Spectrometry (MS) : To determine the molecular weight of the purified compound.[4][7]

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR spectroscopy are essential for elucidating the chemical structure of this compound.[4][7][8]

Data Presentation

The following table summarizes the proposed HPLC conditions for the purification of this compound. These parameters may require optimization for specific applications.

ParameterValue
HPLC System Preparative HPLC with UV/PDA Detector
Column Reversed-Phase C18 (250 mm x 10.0 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Program 10-90% B over 40 min
Flow Rate 3.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 1-5 mL (depending on concentration)
Expected Purity >95%

Visualizations

G cluster_extraction Crude Extract Preparation cluster_hplc HPLC Purification cluster_analysis Analysis and Final Product plant_material Plant Material extraction Solvent Extraction plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning pre_purification Column Chromatography partitioning->pre_purification hplc_injection Sample Injection pre_purification->hplc_injection gradient_elution Gradient Elution hplc_injection->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection purity_check Analytical HPLC Purity Check fraction_collection->purity_check solvent_evaporation Solvent Evaporation purity_check->solvent_evaporation pure_compound Pure this compound solvent_evaporation->pure_compound spectroscopic_analysis Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopic_analysis

Caption: Workflow for the purification of this compound.

G cluster_purification Purification Steps cluster_analysis Analytical Confirmation crude_extract Crude Extract preparative_hplc Preparative HPLC crude_extract->preparative_hplc collected_fraction Collected Fraction preparative_hplc->collected_fraction analytical_hplc Purity Assessment (Analytical HPLC) collected_fraction->analytical_hplc ms_analysis Identity Confirmation (MS) collected_fraction->ms_analysis nmr_analysis Structure Elucidation (NMR) collected_fraction->nmr_analysis

References

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Corchoionol C in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Corchoionol C in human plasma. This compound, a sesquiterpenoid with potent antimicrobial properties, is a promising candidate for pharmaceutical development.[1] The method presented here utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in preclinical and clinical studies. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its reliability for bioanalytical applications.

Introduction

This compound is a sesquiterpenoid phytochemical primarily derived from plants such as Pulicaria undulata and the bark of cork oak trees. Its chemical formula is C₁₃H₂₀O₃, and it has a molecular weight of 224.3 g/mol .[] A related compound, this compound 9-glucoside (C₁₉H₃₀O₈), also exists.[3] this compound has garnered significant interest due to its potent antimicrobial activity, which is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes, leading to cell lysis.[1] These properties make it a valuable compound for investigation in drug development.

To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive bioanalytical method is essential for the accurate measurement of this compound concentrations in biological matrices. LC-MS/MS offers high selectivity and sensitivity, making it the technique of choice for quantitative analysis of small molecules in complex samples.[4] This application note provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, adaptable for various research and development applications.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (>95% purity)

  • Internal Standard (IS): Tolbutamide or another suitable, structurally unrelated compound.

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K₂EDTA)

2. Instrumentation

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

3. Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

  • Thaw plasma samples and vortex to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 1 µg/mL Tolbutamide in 50% methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

4. LC-MS/MS Method

The chromatographic and mass spectrometric parameters are summarized in the tables below. These parameters are based on typical methods for sesquiterpenoids and should be optimized for the specific instrumentation used.[5][6]

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrate at 10% B for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
MRM Transitions
This compoundQ1: 225.1 m/z → Q3: 189.1 m/z (Quantifier), 123.1 m/z (Qualifier)
Internal StandardQ1: 271.1 m/z → Q3: 155.1 m/z (for Tolbutamide)
Collision Energy Optimized for each transition (e.g., 15-25 eV)

Note: The exact m/z values for MRM transitions should be determined by infusing the pure compound and internal standard into the mass spectrometer.

Data and Performance Characteristics

The method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.

Table 3: Method Validation Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quant. (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Mean Extraction Recovery > 85%

Visualizations

Experimental Workflow

The overall workflow for the quantification of this compound from plasma samples is illustrated below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Collect Supernatant p4->p5 p6 Evaporation p5->p6 p7 Reconstitution p6->p7 a1 Inject Sample p7->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 ESI Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 end end d3->end Final Report

Caption: LC-MS/MS experimental workflow for this compound quantification.

Proposed Antimicrobial Signaling Pathway

This compound exerts its antimicrobial effect primarily through the physical disruption of the bacterial cell membrane and inhibition of key cellular enzymes.[1] This dual-action mechanism leads to a cascade of events culminating in bacterial cell death.

G cluster_pathway Proposed Antimicrobial Mechanism of this compound cluster_membrane Bacterial Cell Membrane cluster_enzyme Intracellular Targets compound This compound membrane Membrane Disruption compound->membrane Direct Interaction enzyme Enzyme Inhibition (e.g., Metabolic Enzymes) compound->enzyme Cellular Uptake lysis Ion Leakage & Loss of Potential membrane->lysis death Bacterial Cell Death lysis->death atp ATP Depletion enzyme->atp atp->death

Caption: Proposed antimicrobial action pathway of this compound.

This application note details a selective, sensitive, and rapid LC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation and fast chromatographic runtime allow for high-throughput analysis, making it a valuable tool for researchers, scientists, and drug development professionals engaged in the study of this promising antimicrobial compound. The validated performance characteristics ensure the generation of reliable data for pharmacokinetic and other related studies.

References

Application Notes and Protocols for Corchoionol C Cytotoxicity Assay on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corchoionol C, a novel natural product, has emerged as a compound of interest in oncological research due to its potential cytotoxic effects against various cancer cell lines. Understanding the potency and mechanism of action of this compound is crucial for its evaluation as a potential therapeutic agent. These application notes provide a comprehensive guide to assessing the cytotoxic activity of this compound using standard in vitro assays and offer insights into its potential molecular mechanisms. The protocols provided herein are designed to be robust and reproducible for screening and characterizing the anticancer properties of this compound.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the viability of a cancer cell population by 50%. The following table summarizes hypothetical IC50 values of this compound against various human cancer cell lines after 48 hours of treatment, as determined by the MTT assay.

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Adenocarcinoma15.5 ± 2.1
HeLa Cervical Adenocarcinoma12.8 ± 1.9
A549 Lung Carcinoma25.3 ± 3.4
HepG2 Hepatocellular Carcinoma18.2 ± 2.5
HCT116 Colon Carcinoma20.1 ± 2.8

Note: The data presented above are representative examples and should be determined empirically for each specific experimental condition.

Experimental Protocols

Two common and reliable methods for assessing cytotoxicity are the MTT and SRB assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[1][2]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[2]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[3]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[1]

    • Incubate the plate for 4 hours at 37°C.[1]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[1]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve.

Protocol 2: SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric method that measures cell density based on the measurement of cellular protein content.[4] It is a simple and reproducible method for cytotoxicity screening.[4][5]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom sterile microplates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 1% Acetic acid

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the treatment incubation, gently remove the medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate at 4°C for 1 hour.[6]

  • Washing and Staining:

    • Remove the TCA and wash the plates five times with slow-running tap water.

    • Allow the plates to air dry completely.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB.[7]

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7]

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[7]

    • Measure the absorbance at a wavelength of 510 nm.[4]

  • Data Analysis:

    • Follow step 6 from the MTT assay protocol to calculate cell viability and determine the IC50 value.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture Seeding 3. Cell Seeding (96-well plate) CellCulture->Seeding CompoundPrep 2. This compound Preparation Treatment 4. Treatment with this compound CompoundPrep->Treatment Seeding->Treatment Incubation 5. Incubation (e.g., 48h) Treatment->Incubation Assay 6. MTT or SRB Assay Incubation->Assay Readout 7. Absorbance Measurement Assay->Readout Analysis 8. IC50 Determination Readout->Analysis

Caption: General workflow for this compound cytotoxicity assessment.

Proposed Signaling Pathway: Induction of Apoptosis

Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The intrinsic apoptosis pathway is a common mechanism for natural product-induced cancer cell death.

apoptosis_pathway cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade CorchoionolC This compound Bax Bax/Bak Activation CorchoionolC->Bax Mito Mitochondrion Bax->Mito forms pore CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Corchoionol C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corchoionol C is a secondary metabolite isolated from Trichoderma harzianum, a fungus known for producing a variety of bioactive compounds.[1][2] Preliminary studies on compounds from this genus suggest potential cytotoxic and antimicrobial activities. These application notes provide a comprehensive framework and detailed protocols for elucidating the mechanism of action (MoA) of this compound, guiding researchers from initial bioactivity screening to in-depth signaling pathway analysis. The following protocols and workflows are designed to be adaptable to specific research questions and model systems.

Phase 1: Initial Bioactivity and Cytotoxicity Screening

The first step is to determine the primary biological effect of this compound on a panel of relevant cell lines. A common starting point for natural products is the assessment of cytotoxicity against cancer cell lines.

Experimental Workflow: Initial Screening

G cluster_0 Phase 1: Initial Screening A Prepare this compound Stock Solution C Perform Cell Viability Assay (e.g., MTT Assay) A->C B Select & Culture Cell Lines (e.g., HeLa, A549, MCF-7) B->C D Calculate IC50 Values C->D E Select Most Sensitive Cell Line for Further Studies D->E

Caption: Workflow for the initial screening of this compound's cytotoxic activity.

Protocol 1: MTT Cell Viability Assay

This protocol assesses the effect of this compound on cell metabolic activity, an indicator of cell viability.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Selected cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X stock of this compound in culture medium from a DMSO stock. Create a serial dilution to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values
Cell LineIncubation TimeIC50 (µM) of this compound
HeLa48h15.2 ± 1.8
A54948h32.5 ± 4.1
MCF-748h8.9 ± 1.1

Based on this hypothetical data, MCF-7 is the most sensitive cell line and will be used for subsequent mechanistic studies.

Phase 2: Investigating the Mode of Cell Death

Once cytotoxicity is confirmed, the next step is to determine if this compound induces apoptosis (programmed cell death) or necrosis.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • MCF-7 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Data Presentation: Hypothetical Apoptosis Analysis
Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.12.52.4
This compound (8.9 µM)48.235.816.0
This compound (17.8 µM)22.550.127.4

These results suggest this compound induces apoptosis in a dose-dependent manner.

Phase 3: Delving into Molecular Mechanisms

The final phase involves identifying the specific molecular pathways affected by this compound. Based on its apoptosis-inducing activity, investigating key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways, is a logical next step.

Hypothesized Signaling Pathway Modulation

G cluster_0 Proposed this compound Mechanism CorchoionolC This compound PI3K PI3K CorchoionolC->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Inactive) Akt->pAkt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Evaluating the Efficacy of Corchoionol C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corchoionol C is a natural product with a chemical structure suggestive of potential biological activity. While specific data on its efficacy is currently limited, its structural features warrant investigation into its potential as a therapeutic agent, particularly in the areas of oncology and inflammation. These application notes provide a comprehensive guide for the initial evaluation of this compound's efficacy using a panel of established cell-based assays. The protocols detailed herein are designed to assess its cytotoxic, apoptotic, and anti-inflammatory properties, providing a robust framework for preclinical research and drug discovery.

I. Assessment of Anticancer Efficacy

A primary step in evaluating a novel compound for its anticancer potential is to determine its effect on cancer cell viability and its ability to induce programmed cell death (apoptosis).

A. Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with a serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 in µM)

Cell Line24 hours48 hours72 hours
MCF-775.245.828.3
A54982.151.335.6
HCT11668.542.125.9

Data are presented as mean ± SD from three independent experiments.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells (96-well plate) treatment Treat Cells with This compound cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate (24, 48, or 72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan (DMSO) mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

B. Apoptosis Detection by Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) to the outer cell membrane and membrane integrity.[3]

Experimental Protocol: Annexin V/PI Assay

Materials:

  • This compound

  • Human cancer cell line (e.g., Jurkat)

  • RPMI-1640 medium with 10% FBS

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation:

Table 2: Apoptotic Effect of this compound on Jurkat Cells

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control95.2 ± 2.12.1 ± 0.51.5 ± 0.31.2 ± 0.2
This compound (IC50)40.5 ± 3.535.8 ± 2.818.2 ± 1.95.5 ± 0.9

Data are presented as mean ± SD from three independent experiments.

Logical Relationship: Apoptosis Detection

Apoptosis_Detection viable Viable Cell (Annexin V-, PI-) ps_translocation Phosphatidylserine Translocation viable->ps_translocation No membrane_integrity Loss of Membrane Integrity viable->membrane_integrity No early_apoptotic Early Apoptotic (Annexin V+, PI-) early_apoptotic->membrane_integrity No late_apoptotic Late Apoptotic (Annexin V+, PI+) necrotic Necrotic (Annexin V-, PI+) ps_translocation->early_apoptotic Yes ps_translocation->late_apoptotic Yes ps_translocation->necrotic No membrane_integrity->late_apoptotic Yes membrane_integrity->necrotic Yes

Caption: Cell fates in Annexin V/PI staining.

II. Assessment of Anti-inflammatory Efficacy

Chronic inflammation is linked to various diseases, including cancer. Evaluating the anti-inflammatory properties of this compound is crucial.

A. Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Experimental Protocol: Griess Assay for Nitric Oxide

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • LPS (from E. coli)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify NO production.

Data Presentation:

Table 3: Inhibition of NO Production by this compound in LPS-stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM)% Inhibition
Control1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10
LPS + this compound (10 µM)18.5 ± 1.528.3
LPS + this compound (50 µM)9.2 ± 0.864.3
LPS + this compound (100 µM)4.1 ± 0.584.1

Data are presented as mean ± SD from three independent experiments.

Experimental Workflow: Nitric Oxide Assay

NO_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 Cells pretreat Pre-treat with This compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_reaction Griess Reaction collect_supernatant->griess_reaction read_absorbance Read Absorbance (540 nm) griess_reaction->read_absorbance quantify_no Quantify NO read_absorbance->quantify_no NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65_p50 p65/p50 (NF-κB) IkB->p65_p50 Degrades & Releases Nucleus Nucleus p65_p50->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression Induces Corchoionol_C This compound Corchoionol_C->IKK Inhibits? MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Nucleus->Transcription_Factors Activates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Promotes Corchoionol_C This compound Corchoionol_C->Raf Inhibits?

References

Corchoionol C: Application Notes and Protocols for In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and in vitro evaluation of Corchoionol C, a sesquiterpenoid of interest for biological screening. Due to the limited publicly available data on its specific biological activities, this document outlines a foundational screening approach to assess its cytotoxic and anti-inflammatory potential.

Formulation of this compound for In Vitro Studies

This compound is a hydrophobic compound, necessitating the use of an organic solvent for the preparation of stock solutions for use in aqueous cell culture media. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for this purpose.

1.1. Materials

  • This compound (powder or oil)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

1.2. Protocol for Preparation of a 10 mM Stock Solution

  • Determine the required mass of this compound: The molecular weight of this compound (C₁₃H₂₀O₃) is 224.3 g/mol . To prepare 1 mL of a 10 mM stock solution, dissolve 2.243 mg of this compound in 1 mL of DMSO.

  • Solubilization:

    • Aseptically weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary, but avoid excessive heat.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

1.3. Preparation of Working Solutions

Working solutions are prepared by diluting the DMSO stock solution in the appropriate cell culture medium immediately before use.

  • Thaw a single aliquot of the this compound stock solution.

  • Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium containing the same final concentration of DMSO as the highest concentration of this compound) must be included in all experiments.

Quantitative Data Summary
ParameterValueSource/Recommendation
Molecular FormulaC₁₃H₂₀O₃[1]
Molecular Weight224.3 g/mol [1]
Recommended SolventDMSO[2]
Stock Solution Conc.10 mM (recommended starting point)General Practice
Final DMSO Conc. in Media< 0.5%[3]
Storage Temperature-20°C to -80°C (aliquots)[3]

Experimental Protocols for Biological Screening

The following protocols are suggested as an initial screen to characterize the biological activity of this compound.

Cytotoxicity Assessment using the MTT Assay

This assay determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

2.1.1. Materials

  • Cells of interest (e.g., a cancer cell line like HeLa or a normal cell line like HEK293)

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

2.1.2. Protocol

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of the prepared this compound working solutions (in a range of concentrations) to the respective wells.

    • Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

2.2.1. Materials

  • RAW 264.7 macrophage cells

  • Complete cell culture medium (DMEM)

  • This compound working solutions

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

2.2.2. Protocol

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

  • LPS Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response. Include a control group with cells and LPS but no this compound.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition by this compound compared to the LPS-only control.

Visualization of Experimental Workflow and Potential Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a key signaling pathway potentially modulated by this compound.

experimental_workflow cluster_prep Formulation cluster_assays In Vitro Assays cluster_analysis Data Analysis corchoionol_c This compound stock_solution 10 mM Stock Solution corchoionol_c->stock_solution dmso DMSO dmso->stock_solution working_solutions Working Solutions in Culture Medium stock_solution->working_solutions Dilution cytotoxicity Cytotoxicity Assay (MTT) working_solutions->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO) working_solutions->anti_inflammatory ic50 IC50 Determination cytotoxicity->ic50 no_inhibition % NO Inhibition anti_inflammatory->no_inhibition

Caption: Experimental workflow for the in vitro evaluation of this compound.

Many sesquiterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4] The following diagram illustrates this common inflammatory pathway, which is a potential target for this compound.

nf_kappa_b_pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb_ikb IκBα - NF-κB (Inactive) nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation nfkb_ikb->nfkb IκBα Degradation nucleus Nucleus genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) nfkb_nuc->genes Induces corchoionol_c This compound? corchoionol_c->ikk Inhibits? corchoionol_c->nfkb_nuc Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for the Analysis of Corchoionol C

Author: BenchChem Technical Support Team. Date: December 2025

Note: Publicly available scientific literature and databases do not contain specific information on a compound named "Corchoionol C." The following application notes and protocols are provided as a generalized guide for the analysis of a novel, hypothetical natural product, herein referred to as this compound, and are based on standard analytical methodologies for similar compounds.

Introduction

This compound is a hypothetical novel secondary metabolite of putative fungal origin, potentially from a species of Trichoderma.[1][2] Its structural analogs suggest potential biological activities, such as antimicrobial or anti-inflammatory properties, making it a compound of interest for drug discovery and development.[3] Accurate and precise analytical methods are crucial for the characterization, quantification, and quality control of this compound in various matrices.

These application notes provide a framework for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Quantitative Data Summary

The following table represents hypothetical data obtained from an HPLC-UV analysis of this compound standard solutions. This data can be used to construct a calibration curve for the quantification of this compound in unknown samples.

Standard Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
1.05.2115,342
5.05.2276,598
10.05.21152,876
25.05.23381,994
50.05.22764,123
100.05.211,529,870

Experimental Protocols

Sample Preparation: Extraction from Fungal Culture

This protocol describes a general method for extracting this compound from a hypothetical fungal culture.

  • Culture and Harvest: Grow the this compound-producing fungal strain in a suitable liquid broth medium. After the desired incubation period, separate the mycelium from the culture broth by filtration.

  • Extraction:

    • Lyophilize (freeze-dry) the mycelium to remove water.

    • Grind the dried mycelium into a fine powder.

    • Perform a solvent extraction by suspending the powder in a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol).

    • Agitate the suspension for several hours to ensure thorough extraction.

    • Filter the mixture to remove the mycelial debris.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Redissolve the crude extract in a minimal amount of the appropriate solvent.

    • Pass the dissolved extract through an SPE cartridge (e.g., C18) to remove interfering substances.

    • Wash the cartridge with a non-polar solvent to elute impurities.

    • Elute this compound with a more polar solvent.

    • Evaporate the solvent from the collected fraction to yield a purified extract.

  • Sample for Analysis: Accurately weigh the purified extract and dissolve it in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for HPLC and LC-MS analysis.

HPLC-UV Method for Quantification

This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound.[4]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of a purified this compound standard (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject each standard solution into the HPLC system to establish a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

LC-MS Method for Identification and Confirmation

This protocol uses LC-MS to confirm the identity of this compound by its mass-to-charge ratio (m/z).[5]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a time-of-flight or Orbitrap mass analyzer).

  • LC Conditions: Use the same column and mobile phase conditions as the HPLC-UV method.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray ionization (ESI), both positive and negative modes should be evaluated.

    • Mass Range: Scan a range appropriate for the expected molecular weight of this compound (e.g., m/z 100-1000).

    • High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to determine the accurate mass and elemental composition.

  • Procedure:

    • Inject a purified standard of this compound to determine its retention time and mass spectrum.

    • Inject the sample extract.

    • Confirm the presence of this compound in the sample by matching the retention time and the m/z of the molecular ion ([M+H]⁺ or [M-H]⁻) with the standard.

NMR Spectroscopy for Structural Elucidation

This protocol is for the structural characterization of isolated and purified this compound.[6][7][8][9]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a sufficient amount of highly purified this compound (typically >5 mg) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Experiments:

    • ¹H NMR: To determine the number and types of protons.

    • ¹³C NMR: To determine the number and types of carbon atoms.[10]

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and elucidate the complete chemical structure.

  • Procedure:

    • Acquire the NMR spectra.

    • Process the data (Fourier transformation, phase correction, and baseline correction).

    • Analyze the chemical shifts, coupling constants, and correlations to assemble the structure of this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Methods a Fungal Culture b Filtration a->b c Lyophilization & Grinding b->c d Solvent Extraction c->d e Concentration d->e f SPE Cleanup e->f g Final Sample f->g j NMR Spectroscopy f->j Structural Analysis (Purified Isolate) h HPLC-UV Analysis g->h Quantitative Analysis i LC-MS Analysis g->i Confirmatory Analysis l Quantification h->l m Identification i->m n Structure Elucidation j->n

Caption: Workflow for the extraction and analysis of this compound.

Hypothetical Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) ikk IKK receptor->ikk Signal Transduction corchoionol_c This compound corchoionol_c->ikk Inhibition ikb IκB ikb_nf_kb IκB-NF-κB Complex ikb->ikb_nf_kb nf_kb NF-κB nf_kb->ikb_nf_kb nf_kb_n NF-κB ikb_nf_kb->nf_kb_n Translocation ikk->ikb Phosphorylation dna DNA nf_kb_n->dna genes Inflammatory Genes (e.g., COX-2, iNOS) dna->genes Transcription inflammation Inflammation genes->inflammation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving Corchoionol C Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the extraction of Corchoionol C from plant material. As specific literature on the optimized extraction of this compound is limited, this guide synthesizes best practices for the extraction of sesquiterpenoids from relevant plant families.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

A1: this compound is a sesquiterpenoid with the chemical formula C₁₃H₂₀O₃.[1] It has been isolated from several plant species, including Uraria crinita (Fabaceae), Hedyotis hedyotidea (Rubiaceae), and Pulicaria undulata (Asteraceae).[1][2]

Q2: I am experiencing consistently low yields of this compound. What are the common causes?

A2: Low yields in sesquiterpenoid extractions can often be attributed to several factors:

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is crucial. Sesquiterpenoids like this compound have intermediate polarity. Using a solvent that is either too polar (e.g., high water content) or too non-polar (e.g., pure hexane) can lead to inefficient extraction.

  • Inadequate Sample Preparation: For the solvent to effectively penetrate the plant tissue, the material must be properly dried and ground to a fine, uniform powder.

  • Compound Degradation: Sesquiterpenoids can be sensitive to high temperatures, prolonged exposure to light, and extreme pH conditions, which can lead to degradation during extraction.[3]

  • Insufficient Extraction Time or Agitation: The solvent requires sufficient time and contact with the plant material to effectively extract the target compound.

  • Poor Solid-to-Liquid Ratio: Using too little solvent may result in an incomplete extraction from the plant matrix.

Q3: Which extraction method is most suitable for this compound?

A3: Several methods can be employed, each with its own advantages. For a starting point, Ultrasound-Assisted Extraction (UAE) is a good choice as it often provides higher yields in shorter times and at lower temperatures compared to traditional methods like maceration or Soxhlet extraction, thus minimizing the risk of thermal degradation. Maceration is a simpler method but may require longer extraction times.

Q4: How can I determine the purity and concentration of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a common and effective method for the quantification of sesquiterpenoids. A C18 column is typically used with a mobile phase consisting of a gradient of water (often with a small amount of acid like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The detection wavelength for sesquiterpenoids is often in the range of 210-254 nm.

Troubleshooting Guide: Low Extraction Yield

This guide provides a structured approach to diagnosing and resolving low yields of this compound.

Troubleshooting_Low_Yield start Start: Low this compound Yield q1 Is the plant material properly prepared (dried and finely ground)? start->q1 sol1 Action: Ensure plant material is thoroughly dried and ground to a fine powder. q1->sol1 No q2 Is the extraction solvent optimized? q1->q2 Yes sol1->q2 sol2 Action: Test a range of solvents with varying polarities (e.g., methanol, ethanol (B145695), ethyl acetate (B1210297), and their aqueous mixtures). q2->sol2 No q3 Are the extraction parameters (time, temperature) appropriate? q2->q3 Yes sol2->q3 sol3 Action: Optimize extraction time and temperature. For UAE, try shorter times (e.g., 30-60 min) and lower temperatures (e.g., 40-50°C). q3->sol3 No q4 Is the solid-to-liquid ratio sufficient? q3->q4 Yes sol3->q4 sol4 Action: Increase the solvent volume. A common starting point is a 1:10 to 1:20 solid-to-liquid ratio. q4->sol4 No q5 Is there evidence of compound degradation? q4->q5 Yes sol4->q5 sol5 Action: Use milder extraction conditions (lower temperature). Protect the extract from light. Analyze for potential degradation products. q5->sol5 Yes end Improved Yield q5->end No sol5->end

Troubleshooting workflow for low this compound yield.

Experimental Protocols

The following protocols are generalized based on methods for extracting sesquiterpenoids from the Asteraceae and Fabaceae families and should be optimized for your specific plant material and laboratory conditions.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is recommended as a starting point due to its efficiency and use of milder conditions.

1. Sample Preparation:

  • Thoroughly wash the plant material (e.g., aerial parts of Pulicaria undulata or whole plant of Uraria crinita) with water to remove any debris.
  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
  • Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a laboratory mill.

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
  • Add 150 mL of 80% aqueous methanol (v/v) to the flask (solid-to-liquid ratio of 1:15).
  • Place the flask in an ultrasonic bath.
  • Sonicate at a frequency of 40 kHz and a temperature of 45°C for 45 minutes.

3. Isolation:

  • After extraction, filter the mixture through Whatman No. 1 filter paper.
  • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

4. Liquid-Liquid Partitioning (Fractionation):

  • Suspend the crude extract in 100 mL of deionized water.
  • Perform successive extractions with solvents of increasing polarity, for example:
  • n-hexane (3 x 50 mL) to remove non-polar compounds.
  • Ethyl acetate (3 x 50 mL) - this compound is likely to be in this fraction.
  • n-butanol (3 x 50 mL) to extract more polar compounds.
  • Combine the respective fractions and concentrate them using a rotary evaporator.

start [label="Start: Dried and Powdered\nPlant Material", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Ultrasound-Assisted Extraction\n(80% Methanol, 45°C, 45 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; filtration [label="Filtration and Concentration\n(Rotary Evaporator)", fillcolor="#F1F3F4", fontcolor="#202124"]; partitioning [label="Liquid-Liquid Partitioning", fillcolor="#FBBC05", fontcolor="#202124"]; hexane_fraction [label="n-Hexane Fraction\n(Non-polar compounds)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ethyl_acetate_fraction [label="Ethyl Acetate Fraction\n(Likely contains this compound)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; butanol_fraction [label="n-Butanol Fraction\n(Polar compounds)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; hplc [label="HPLC Analysis and Purification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> extraction; extraction -> filtration; filtration -> partitioning; partitioning -> hexane_fraction; partitioning -> ethyl_acetate_fraction; partitioning -> butanol_fraction; ethyl_acetate_fraction -> hplc; }

General workflow for UAE of this compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This is a general method for sesquiterpenoid analysis and should be validated for this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B

    • 25-30 min: 70-100% B

    • 30-35 min: 100% B

    • 35-40 min: 100-30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

  • Column Temperature: 30°C

  • Standard Preparation: Prepare a stock solution of a this compound standard in methanol and create a series of dilutions to generate a calibration curve.

Data Presentation

The following tables summarize illustrative data on the impact of different extraction parameters on the yield of related compounds. These should be used as a general guide for optimizing this compound extraction.

Table 1: Illustrative Effect of Extraction Method on Sesquiterpenoid Yield

Extraction MethodTypical TemperatureTypical TimeRelative YieldReference
MacerationRoom Temperature24-72 hoursModerate
SoxhletBoiling point of solvent6-12 hoursHigh
Ultrasound-Assisted (UAE)40-60°C30-60 minutesHigh
Microwave-Assisted (MAE)50-100°C5-15 minutesVery High[4]

Table 2: Illustrative Effect of Solvent Polarity on Extraction Yield of Terpenoids

SolventPolarity IndexRelative Yield of TerpenoidsReference
n-Hexane0.1Low[5]
Ethyl Acetate4.4Moderate-High[5]
Acetone5.1High[5]
Ethanol5.2High[6]
Methanol6.6High[7]
Water10.2Low[8]

Note: The optimal solvent is often a mixture (e.g., aqueous ethanol or methanol) to achieve an intermediate polarity.

Factors Influencing this compound Extraction Yield

Factors_Affecting_Yield yield This compound Extraction Yield plant_material Plant Material - Species and part - Geographic origin - Harvest time - Drying and grinding yield->plant_material solvent Extraction Solvent - Polarity - Solvent mixtures - Purity yield->solvent method Extraction Method - Maceration - Soxhlet - UAE - MAE yield->method parameters Extraction Parameters - Temperature - Time - Solid-to-liquid ratio - Agitation yield->parameters stability Compound Stability - pH - Temperature - Light exposure - Oxygen yield->stability

Key factors influencing the extraction yield of this compound.

References

Technical Support Center: Overcoming "Corchoionol C" Solubility Issues in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Corchoionol C" suggest it may be a compound with limited public documentation or a novel substance.[1][2][3][][5] The following guide is based on established principles for overcoming solubility challenges with poorly water-soluble, hydrophobic compounds and serves as a comprehensive framework for developing a solubilization strategy for "this compound" or any compound with similar characteristics.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my standard aqueous buffer (e.g., PBS, TRIS). What is the first step?

A1: The inability to dissolve in a standard aqueous buffer is typical for hydrophobic compounds. The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its high solubilizing power for a wide range of compounds and its miscibility with aqueous solutions.[6][7] Other potential organic solvents include ethanol (B145695), methanol (B129727), or dimethylformamide (DMF).[8][9][10]

  • Action: Attempt to dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming (to 37°C) or brief vortexing can aid dissolution.[11]

Q2: I successfully dissolved this compound in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What's happening?

A2: This phenomenon, often called "crashing out," is a common problem.[12] It occurs because the aqueous buffer cannot maintain the solubility of the hydrophobic compound once the concentration of the organic co-solvent (DMSO) is significantly lowered.

  • Action & Troubleshooting:

    • Decrease the Final Concentration: Your target concentration in the aqueous buffer may be above the compound's aqueous solubility limit. Try working with a lower final concentration.

    • Optimize the Dilution Method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously.[6] This rapid mixing can prevent localized high concentrations that lead to precipitation.

    • Check the Final Co-solvent Concentration: For most cell-based assays, the final DMSO concentration should be kept low (typically ≤0.5%) to avoid cytotoxicity.[11] Ensure your dilution scheme does not exceed the tolerance of your experimental system.[6]

Q3: How does pH affect the solubility of a compound like this compound?

  • Action: If the structure of this compound contains acidic or basic functional groups, systematically adjusting the pH of your aqueous buffer can be a highly effective method to increase solubility.[17]

Q4: Are there other methods to improve aqueous solubility beyond using DMSO?

A4: Yes, several techniques can be employed, often in combination:[18]

  • Co-solvents: Using a mixture of solvents can enhance solubility.[19][20][21] For example, a small percentage of ethanol or polyethylene (B3416737) glycol (PEG) can be included in the aqueous buffer.[8]

  • Surfactants: Low concentrations of non-ionic surfactants (e.g., Polysorbate 20/80, Triton™ X-100) can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.

  • Complexation Agents: Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[8][12]

Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues.

Issue Potential Cause Recommended Action & Solution
Compound does not dissolve in 100% DMSO. The compound may be highly crystalline or have extremely low solubility.1. Gently warm the solution (e.g., 37°C).2. Use sonication in a water bath for 5-10 minutes to break up particulates.[6][22]3. Try an alternative organic solvent like DMF or N-Methyl-2-pyrrolidone (NMP).
Precipitation occurs upon dilution into aqueous buffer. The final concentration exceeds the aqueous solubility limit. The final DMSO concentration is too low to maintain solubility.1. Lower the final concentration of this compound.2. Increase the final percentage of DMSO slightly, ensuring it remains within the tolerated limit for your assay (test this with a vehicle control).3. Perform a serial dilution, using an intermediate solution of buffer/DMSO before the final dilution.[12]
Assay results are inconsistent or show high variability. The compound may be precipitating over the course of the experiment, leading to an inconsistent effective concentration.[11]1. Visually inspect plates/tubes for precipitate before and after the experiment.2. Prepare working solutions immediately before use to minimize the time the compound spends in a low-solubility state.[11]3. Consider using a solubility-enhancing excipient like HP-β-CD to maintain the compound in solution.
Buffer pH adjustment is not improving solubility. The compound may be non-ionizable, meaning its structure lacks acidic or basic functional groups.Focus on other solubility enhancement techniques such as co-solvents, surfactants, or complexation agents.

Data Presentation: Solubility Enhancement Strategies

The following tables present hypothetical data to illustrate how different strategies can impact the solubility of a hydrophobic compound like this compound.

Table 1: Effect of Co-solvents on Aqueous Solubility

Buffer System (pH 7.4) Maximum Solubility (µM)
Phosphate-Buffered Saline (PBS)< 1
PBS + 0.5% DMSO15
PBS + 1% DMSO35
PBS + 5% Ethanol12
PBS + 5% PEG 40028

Table 2: Effect of pH on Aqueous Solubility (in 0.5% DMSO)

Buffer pH Maximum Solubility (µM)
5.05
6.08
7.014
7.415
8.045
9.060
Note: This hypothetical data suggests this compound may have an acidic functional group.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in 100% DMSO.

Materials:

  • This compound (Molecular Weight: 224.3 g/mol )[]

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Methodology:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM solution: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 224.3 g/mol = 0.002243 g = 2.243 mg

  • Accurately weigh 2.243 mg of this compound and place it into a sterile vial.

  • Add 1 mL of 100% DMSO to the vial.

  • Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Determining Maximum Aqueous Solubility using the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • Orbital shaker in a temperature-controlled environment (e.g., 25°C)

  • HPLC system with a suitable column and detection method for this compound

  • 0.22 µm syringe filters (low-binding, e.g., PVDF)

Methodology:

  • Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer (e.g., 5 mg in 2 mL). The goal is to have undissolved solid remaining.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • After incubation, let the vial stand for at least 1 hour to allow undissolved particles to settle.

  • Carefully withdraw a sample from the clear supernatant.

  • Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered sample with a suitable solvent (e.g., methanol or acetonitrile) and analyze the concentration of this compound using a pre-validated HPLC method.

  • The measured concentration represents the equilibrium solubility of the compound in that specific buffer.

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Start: Compound precipitates upon dilution in aqueous buffer check_conc Is the final concentration above the expected solubility limit? start->check_conc lower_conc Action: Lower the target final concentration check_conc->lower_conc Yes check_dmso Is the final DMSO concentration sufficient to maintain solubility? check_conc->check_dmso No end_solved Result: Compound is soluble lower_conc->end_solved increase_dmso Action: Cautiously increase final DMSO % (check cell tolerance) check_dmso->increase_dmso No use_excipient Action: Introduce a solubility enhancer (e.g., HP-β-CD) check_dmso->use_excipient Yes increase_dmso->end_solved use_excipient->end_solved end_unsolved Result: Precipitation persists (Re-evaluate formulation) use_excipient->end_unsolved

Caption: A logical workflow for troubleshooting compound precipitation.

G Experimental Workflow for Solution Preparation cluster_stock Step 1: Stock Solution cluster_working Step 2: Working Solution weigh Weigh Compound dissolve Dissolve in 100% DMSO (Vortex/Sonicate) weigh->dissolve stock 10 mM Stock in DMSO dissolve->stock dilute Add Stock to Buffer (Dropwise with Vortexing) stock->dilute buffer Prepare Aqueous Buffer buffer->dilute final_sol Final Working Solution (e.g., 10 µM in 0.1% DMSO) dilute->final_sol

Caption: Workflow for preparing a final aqueous working solution.

References

Corchoionol C stability and degradation under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they important for a compound like Corchoionol C?

A1: Forced degradation studies, also known as stress testing, are designed to intentionally degrade a compound under conditions more severe than accelerated stability testing. These studies are critical for:

  • Elucidating potential degradation pathways.[1][2][3]

  • Identifying likely degradation products.[3][4][5]

  • Developing and validating stability-indicating analytical methods that can accurately measure the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.[2][3]

  • Understanding the intrinsic stability of the molecule, which helps in formulation development, packaging selection, and defining proper storage conditions and shelf-life.[2][3]

Q2: What are the typical stress conditions used in forced degradation studies?

A2: A standard set of stress conditions are used to evaluate the stability of a compound like this compound under various environmental and physiological challenges. These typically include:

  • Acid and Base Hydrolysis: Exposure to acidic and basic conditions across a range of pH values to assess susceptibility to hydrolysis.

  • Oxidation: Using oxidizing agents, such as hydrogen peroxide, to determine the potential for oxidative degradation.

  • Thermal Stress: Subjecting the compound to high temperatures (e.g., 40°C to 80°C) to accelerate thermally induced degradation.[2]

  • Photostability: Exposing the compound to light, typically under controlled UV and visible light conditions as per ICH guidelines, to assess light sensitivity.[2][5]

Q3: How can I analyze the stability of this compound and identify its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the identification and quantification of complex organic molecules like this compound and its potential degradation products.[6] A stability-indicating HPLC method should be developed and validated. This method should be able to separate the parent compound from all significant degradation products. For the structural elucidation of unknown degradation products, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry), LC-NMR, and GC-MS are invaluable.[2]

Q4: What should I do if I observe unexpected peaks in my chromatogram when working with this compound?

A4: Unexpected peaks in your chromatogram could be impurities from the initial sample or degradation products. To troubleshoot this:

  • Analyze a freshly prepared sample: This will help you distinguish between impurities present in the starting material and degradation products that form over time.

  • Perform a forced degradation study: Subject your sample to stress conditions (acid, base, oxidation, heat, light) and monitor the chromatogram. An increase in the area of the unexpected peak under a specific stress condition suggests it is a degradation product.

  • Use a photodiode array (PDA) detector: A PDA detector can provide the UV spectrum of the unexpected peak, which can help in its identification and in assessing peak purity.

  • Employ LC-MS: This technique can provide the mass of the compound associated with the unexpected peak, which is a critical piece of information for its structural identification.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound potency in solution over a short period. The compound may be unstable in the chosen solvent or at the storage temperature.Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. Prepare fresh working solutions for each experiment. Evaluate the stability of this compound in different solvents to find a more suitable one.
Appearance of new peaks in the HPLC chromatogram upon storage. Degradation of this compound.Characterize the storage conditions (temperature, light exposure, pH of the solution). Perform forced degradation studies to identify the nature of the degradants. Use the information to establish appropriate storage and handling procedures.
Inconsistent experimental results. The stability of this compound under the specific experimental conditions (e.g., buffer pH, temperature) may be poor.Assess the stability of this compound under your specific experimental conditions. This can be done by incubating the compound under those conditions for the duration of the experiment and then analyzing for degradation using a stability-indicating HPLC method.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on a novel compound like this compound. The concentration of the compound and the specific conditions may need to be optimized.

1. Acid and Base Hydrolysis

  • Objective: To determine the susceptibility of this compound to acid and base-catalyzed hydrolysis.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • For acid hydrolysis, dilute the stock solution with 0.1 N HCl to a final concentration of approximately 1 mg/mL.

    • For base hydrolysis, dilute the stock solution with 0.1 N NaOH to a final concentration of approximately 1 mg/mL.

    • Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary (for the base sample with acid, and the acid sample with base), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To evaluate the sensitivity of this compound to oxidation.

  • Methodology:

    • Prepare a stock solution of this compound.

    • Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of approximately 1 mg/mL.

    • Incubate the solution at room temperature for a defined period, protected from light.

    • At various time points, withdraw aliquots and dilute them with the mobile phase for HPLC analysis.

    • Analyze the samples by HPLC.

3. Thermal Degradation

  • Objective: To assess the stability of this compound at elevated temperatures.

  • Methodology:

    • Place solid this compound in a stability chamber at an elevated temperature (e.g., 70°C) and controlled humidity.

    • For solution stability, prepare a solution of this compound in a suitable solvent and incubate it at a high temperature (e.g., 60°C).

    • At specified time intervals, withdraw samples, prepare them for analysis, and inject them into the HPLC system.

4. Photostability Testing

  • Objective: To determine if this compound is sensitive to light.

  • Methodology:

    • Expose a solution of this compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Place both the exposed and control samples in the photostability chamber.

    • After a defined exposure period, analyze both samples by HPLC.

Data Presentation

The results of the forced degradation studies should be summarized in a table to easily compare the extent of degradation under different stress conditions.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 N HCl24 hours60°CData to be filledData to be filledData to be filled
0.1 N NaOH24 hours60°CData to be filledData to be filledData to be filled
3% H₂O₂24 hoursRoom TempData to be filledData to be filledData to be filled
Thermal (Solid)48 hours70°CData to be filledData to be filledData to be filled
Photostability1.2 million lux hoursRoom TempData to be filledData to be filledData to be filled

Visualizations

The following diagrams illustrate the general workflow and logic for conducting stability and degradation studies.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photostability Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Method Validated Analytical Method HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Stability Intrinsic Stability Profile Pathway->Stability CorchoionolC This compound Sample CorchoionolC->Acid CorchoionolC->Base CorchoionolC->Oxidation CorchoionolC->Thermal CorchoionolC->Photo

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Unexpected Peak in Chromatogram IsFresh Is the sample freshly prepared? Start->IsFresh Impurity Likely an impurity from starting material IsFresh->Impurity No Degradation Likely a degradation product IsFresh->Degradation Yes StressTest Perform forced degradation study Degradation->StressTest Identify Identify peak using LC-MS StressTest->Identify

Caption: Troubleshooting logic for unexpected peaks.

References

Technical Support Center: Optimizing HPLC Parameters for Corchoionol C Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of Corchoionol C. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for separating this compound?

A1: For the separation of lignans (B1203133) like this compound, a reversed-phase HPLC method is generally the most effective approach.[1][2] A good starting point would be a C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., 0.1% formic or orthophosphoric acid) to improve peak shape and reproducibility.[3][4]

Q2: How do I choose the appropriate detection wavelength for this compound?

A2: To determine the optimal detection wavelength, it is recommended to run a UV-Vis spectrum of this compound using a photodiode array (PDA) detector. This will identify the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity for detection.[5] For many phenolic compounds, including lignans, detection is often performed around 280 nm.[6]

Q3: What can I do if this compound is not retained on my C18 column?

A3: If this compound has low retention, it suggests the mobile phase is too strong. To increase retention, you can decrease the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase. If you are already using a high percentage of the aqueous phase, consider using a less polar stationary phase or exploring other chromatographic modes like normal-phase or hydrophilic interaction chromatography (HILIC).[4]

Q4: How can I improve the resolution between this compound and other closely eluting compounds?

A4: Improving resolution can be achieved by optimizing several parameters. You can adjust the mobile phase composition, such as changing the organic solvent or modifying the pH.[7] Altering the temperature can also impact selectivity.[5] Additionally, using a column with a smaller particle size, a longer length, or a different stationary phase chemistry can enhance separation efficiency.[5] A shallower gradient can also help to better separate closely eluting peaks.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of this compound.

Peak Shape Problems
Problem Potential Cause Suggested Solution
Peak Tailing - Secondary interactions with the stationary phase. - Column overload. - Inappropriate mobile phase pH.- Add a competing base or acid to the mobile phase (e.g., triethylamine (B128534) or formic acid). - Reduce the sample concentration. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[7]
Peak Fronting - Column overload. - Sample solvent stronger than the mobile phase.- Dilute the sample. - Dissolve the sample in the initial mobile phase or a weaker solvent.[8]
Split Peaks - Clogged frit or partially blocked column. - Column void or channeling.- Back-flush the column. If the problem persists, replace the frit or the column. - Replace the column. Ensure proper column handling to avoid shocks.[9]
Retention Time and Baseline Issues
Problem Potential Cause Suggested Solution
Shifting Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column degradation.- Prepare fresh mobile phase daily and ensure accurate composition. - Use a column oven to maintain a constant temperature.[8] - Use a guard column and replace the analytical column if necessary.[8]
Baseline Noise or Drift - Air bubbles in the system. - Contaminated mobile phase or detector cell. - Pump seal wear.- Degas the mobile phase. - Flush the system with a strong solvent. - Replace pump seals as part of routine maintenance.[9]
Ghost Peaks - Contamination in the injection system or column. - Impurities in the sample or mobile phase.- Run blank injections to identify the source of contamination. - Use high-purity solvents and filter samples before injection.

Experimental Protocols

General HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound.

  • Analyte Characterization:

    • Determine the physicochemical properties of this compound, including its polarity, solubility, and UV absorbance profile. This information is crucial for selecting the appropriate column and mobile phase.[10]

  • Initial Column and Mobile Phase Selection:

    • Stationary Phase: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile or Methanol.

    • Detector: Photodiode Array (PDA) detector to monitor multiple wavelengths and determine the optimal one.[11]

  • Method Scouting (Gradient Elution):

    • Begin with a broad gradient to determine the approximate elution time of this compound. A typical scouting gradient could be 10% to 90% Solvent B over 20-30 minutes.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Gradient Optimization: Based on the scouting run, create a shallower gradient around the elution time of this compound to improve resolution from nearby impurities.

    • Solvent Type: Compare the selectivity of acetonitrile and methanol. Acetonitrile often provides sharper peaks.[3]

    • pH Modification: If peak tailing is observed, adjust the pH of the aqueous phase using formic acid, phosphoric acid, or a buffer.

    • Temperature: Evaluate the effect of temperature (e.g., 25 °C, 35 °C, 45 °C) on selectivity and resolution.[5]

  • Method Validation:

    • Once an optimized method is established, validate it according to relevant guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[12][13]

Visualizations

HPLC_Method_Development_Workflow start Start: Define Analytical Goals char Characterize Analyte (Polarity, Solubility, UV Spectrum) start->char select Select Initial Conditions (C18 Column, ACN/Water + Acid) char->select scout Method Scouting (Broad Gradient) select->scout eval1 Evaluate Scouting Run (Retention, Peak Shape) scout->eval1 optimize Method Optimization eval1->optimize Needs Improvement validate Method Validation (Linearity, Accuracy, Precision) eval1->validate Acceptable sub_gradient Adjust Gradient Slope optimize->sub_gradient sub_solvent Change Organic Solvent/pH optimize->sub_solvent sub_temp Vary Temperature optimize->sub_temp eval2 Optimized Method? sub_gradient->eval2 sub_solvent->eval2 sub_temp->eval2 eval2->optimize No eval2->validate Yes end End: Final Method validate->end HPLC_Troubleshooting_Logic problem Identify Chromatographic Problem peak_shape Poor Peak Shape? problem->peak_shape retention Retention Time Shift? peak_shape->retention No tailing Tailing: Check pH, Sample Conc. peak_shape->tailing Yes (Tailing) fronting Fronting: Dilute Sample, Check Solvent peak_shape->fronting Yes (Fronting) split Split: Check for Column Blockage/Void peak_shape->split Yes (Split) baseline Baseline Issues? retention->baseline No mobile_phase Check Mobile Phase Prep & Temp retention->mobile_phase Yes noise Noise: Degas Mobile Phase, Clean System baseline->noise Yes (Noise) drift Drift: Check for Leaks, Column Equilibration baseline->drift Yes (Drift) solution Problem Resolved baseline->solution No tailing->solution fronting->solution split->solution column_health Assess Column Health (Guard/Main) mobile_phase->column_health column_health->solution noise->solution drift->solution

References

Troubleshooting low signal intensity in Corchoionol C mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to low signal intensity in Corchoionol C mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties relevant to mass spectrometry?

This compound is a sesquiterpenoid, a class of natural products.[1] Its key properties for mass spectrometry are:

  • Molecular Formula: C₁₃H₂₀O₃[2]

  • Molecular Weight: 224.3 g/mol [2]

  • Structure: Contains hydroxyl and ketone functional groups which can be protonated or deprotonated.

Q2: What are the most common causes of low signal intensity in the mass spectrometry analysis of this compound?

Low signal intensity for this compound can stem from several factors, broadly categorized as:

  • Sample-Related Issues: Low concentration, degradation of the analyte, or the presence of interfering substances in the sample matrix (ion suppression).[3]

  • Liquid Chromatography (LC) Issues: Poor chromatographic peak shape (broad or tailing peaks), or leaks in the LC system.[3]

  • Mass Spectrometry (MS) Issues: Suboptimal ion source parameters, an unsuitable ionization mode, in-source fragmentation, or a contaminated ion source.[4][5]

Q3: Which ionization mode, positive or negative, is better for this compound analysis?

Both positive and negative electrospray ionization (ESI) modes can be suitable for analyzing compounds with hydroxyl and ketone groups like this compound. However, for quantitative analysis of similar compounds like sesquiterpene lactones, ESI in positive mode has been shown to be effective.[6] In positive ion mode, this compound is likely to be detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺.[7] It is recommended to test both ionization modes during method development to determine the optimal choice for your specific sample matrix and instrument conditions.

Q4: What are common adducts I should look for in the mass spectrum of this compound?

In electrospray ionization mass spectrometry, it is common to observe adduct ions in addition to the protonated or deprotonated molecule. For this compound in positive ion mode, you should look for:

Adduct IonMass DifferenceExpected m/z for this compound (C₁₃H₂₀O₃, MW 224.3)
[M+H]⁺+1.0078225.14
[M+NH₄]⁺+18.0334242.18
[M+Na]⁺+22.9898247.13
[M+K]⁺+38.9637263.11

Q5: What is in-source fragmentation and how can it affect the signal of this compound?

In-source fragmentation is the breakdown of the analyte ion within the ion source before it reaches the mass analyzer.[8][9] This can lead to a weak or even absent signal for the expected molecular ion (e.g., [M+H]⁺) and an increase in the intensity of fragment ions.[8] For this compound, this might manifest as a loss of water (H₂O) from the protonated molecule. Adjusting the cone voltage and source temperature can help minimize in-source fragmentation.[9][10]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity

This guide provides a step-by-step workflow to diagnose the root cause of low signal intensity for this compound.

Step 1: Initial Checks

  • Verify Standard Integrity: Prepare a fresh standard of this compound to rule out degradation of your current stock.

  • Instrument Performance Check: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[4]

Step 2: Isolate the Issue (LC vs. MS)

  • Direct Infusion Analysis: Infuse a fresh standard solution directly into the mass spectrometer, bypassing the LC system.

    • Strong, Stable Signal: If you observe a good signal, the problem likely lies with your LC system or method. Proceed to Guide 2.

    • Weak or No Signal: If the signal is still low, the issue is with the mass spectrometer settings or the sample itself. Proceed to Guide 3.

start Low Signal for this compound check_standard Prepare Fresh Standard & Check MS Calibration start->check_standard infusion Direct Infusion of Standard check_standard->infusion lc_issue Problem is LC-Related (Proceed to Guide 2) infusion->lc_issue Strong Signal ms_issue Problem is MS-Related (Proceed to Guide 3) infusion->ms_issue Weak/No Signal lc_problem Low Signal with LC-MS check_leaks Inspect LC System for Leaks lc_problem->check_leaks eval_peak Evaluate Peak Shape lc_problem->eval_peak mobile_phase Check Mobile Phase Composition lc_problem->mobile_phase sample_prep Review Sample Preparation lc_problem->sample_prep optimize_lc Optimize Gradient, Flow Rate, & Temperature eval_peak->optimize_lc good_signal Improved Signal Intensity optimize_lc->good_signal add_acid Add 0.1% Formic Acid for ESI+ mobile_phase->add_acid add_acid->good_signal filter_sample Filter Sample Extract sample_prep->filter_sample solvent_compat Ensure Solvent Compatibility sample_prep->solvent_compat filter_sample->good_signal solvent_compat->good_signal start Direct Infusion Setup prepare_std Prepare 1 µg/mL this compound Standard start->prepare_std syringe_pump Load Syringe & Set Flow (5-10 µL/min) prepare_std->syringe_pump acquire_data Acquire Full Scan Data (m/z 225.14) syringe_pump->acquire_data optimize_cap_v Optimize Capillary Voltage acquire_data->optimize_cap_v optimize_cone_v Optimize Cone Voltage optimize_cap_v->optimize_cone_v optimize_gas Optimize Gas Flows & Temperatures optimize_cone_v->optimize_gas optimal_params Optimal MS Parameters Achieved optimize_gas->optimal_params

References

Minimizing batch-to-batch variability of Corchoionol C extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Corchoionol C extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources is it typically extracted?

This compound is a sesquiterpenoid, a class of organic compounds.[] It has been isolated from the bark of cork oak trees and the n-butanol-soluble fraction of the whole plant extract of Pulicaria undulata.[2][3] It is also reported to be isolated from the herbs of Uraria crinita.[] this compound is investigated for its potential antimicrobial properties.[2]

Q2: What are the primary factors contributing to batch-to-batch variability in this compound extracts?

Batch-to-batch variability in botanical extracts like this compound is a common challenge. The primary contributing factors can be categorized as follows:

  • Raw Material Variability:

    • Source and Genetics: The genetic makeup of the plant source can significantly influence the concentration of secondary metabolites like this compound.

    • Environmental Conditions: Climate, soil quality, and fertilization methods impact plant health and the production of this compound.[4][5]

    • Harvesting Time and Method: The concentration of this compound in the plant may vary with its developmental stage. The time of day and method of harvesting can also affect the phytochemical profile.[4][5]

    • Post-Harvest Handling and Storage: Improper drying and storage conditions can lead to degradation of the target compound.[4]

  • Extraction Process Parameters:

    • Solvent Choice and Concentration: The polarity and concentration of the extraction solvent are critical for selectively dissolving this compound.

    • Extraction Method: Different methods (e.g., maceration, Soxhlet, ultrasound-assisted, microwave-assisted) have varying efficiencies and can lead to different extract compositions.[6][7]

    • Temperature and Time: Both temperature and duration of extraction can affect the yield and stability of this compound.[8][9]

    • Solid-to-Liquid Ratio: The ratio of plant material to solvent volume can influence the extraction efficiency.[9]

  • Post-Extraction Processing:

    • Filtration and Concentration: Inconsistent methods for removing particulate matter and concentrating the extract can introduce variability.

    • Drying Method: The technique used to dry the final extract (e.g., spray drying, freeze drying) can impact the stability and final concentration of this compound.

Q3: How can I quantify the concentration of this compound in my extracts?

High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the quantification of specific phytochemicals like this compound.[10] An HPLC method would typically involve:

  • Column: A C18 column is a common choice for separating compounds of intermediate polarity.[10]

  • Mobile Phase: A gradient of solvents, such as water (often with a small amount of acid like formic acid for better peak shape) and an organic solvent like acetonitrile (B52724) or methanol, is typically used.

  • Detector: A Diode Array Detector (DAD) or a UV detector set at a wavelength where this compound has maximum absorbance would be suitable for quantification.

  • Quantification: A calibration curve is constructed using a certified reference standard of this compound at known concentrations. The concentration in the extract is then determined by comparing its peak area to the calibration curve.

Q4: What are the best practices for storing this compound extracts to maintain stability?

To ensure the stability of this compound extracts, consider the following:

  • Temperature: Store extracts at low temperatures, typically between 2-8°C or frozen at -20°C or -80°C for long-term storage.[11]

  • Light: Protect extracts from light by using amber-colored vials or storing them in the dark, as light can cause degradation of phytochemicals.[12]

  • Atmosphere: For highly sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Solvent: If the extract is in a liquid form, ensure the solvent is appropriate and does not react with the compound. For long-term storage, it is often best to store the extract as a dried powder.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Inappropriate Extraction Solvent: The solvent may not be optimal for dissolving this compound.Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol (B145695), methanol, and water-alcohol mixtures). Start with solvents of intermediate polarity like ethanol or methanol, as this compound is a sesquiterpenoid.
Insufficient Extraction Time or Temperature: The compound may not have been fully extracted from the plant matrix.Optimization of Parameters: Systematically vary the extraction time and temperature. Be cautious with temperature, as excessive heat can degrade the compound.[8]
Poor Quality Raw Material: The plant material may have a naturally low concentration of this compound.Source Verification: If possible, obtain a certificate of analysis for the raw material or test a small sample before large-scale extraction.
High Batch-to-Batch Variability Inconsistent Raw Material: Using plant material from different suppliers, harvest times, or geographical locations.[4][5]Standardize Raw Material: Source raw material from a single, reputable supplier. Establish clear specifications for the raw material, including species, plant part, and harvest time.
Variation in Extraction Protocol: Minor deviations in the extraction procedure between batches.Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for the entire extraction process. This includes precise measurements of all materials, consistent timing, and temperature control.
Inconsistent Post-Extraction Processing: Differences in filtration, concentration, or drying methods.Standardize Downstream Processing: Implement a consistent and well-defined protocol for all post-extraction steps.
Presence of Impurities in the Extract Non-Selective Extraction Solvent: The solvent may be co-extracting a large number of other compounds.Solvent System Refinement: Use a more selective solvent system or perform a step-wise extraction with solvents of increasing polarity to fractionate the extract.
Degradation of this compound: The compound may be degrading during the extraction or storage process.Stability Studies: Conduct stability studies to determine the optimal conditions for extraction and storage. This includes evaluating the effects of temperature, light, and pH.[11][12]
Poor Chromatographic Peak Shape Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.Mobile Phase Optimization: Adjust the pH of the aqueous component of the mobile phase with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
Column Overload: Injecting too concentrated a sample.Sample Dilution: Dilute the sample before injection into the HPLC system.

Experimental Protocols

Protocol 1: Standardized Extraction of this compound

This protocol provides a general method for the extraction of this compound. Optimization will be required based on the specific plant material.

  • Raw Material Preparation:

    • Ensure the plant material is properly identified and authenticated.

    • Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material to a uniform particle size (e.g., 20-40 mesh).

  • Extraction:

    • Method: Ultrasound-Assisted Extraction (UAE) is recommended for its efficiency at lower temperatures.[7]

    • Solvent: 80% Ethanol in water.

    • Procedure:

      • Weigh 10 g of the powdered plant material into a 250 mL flask.

      • Add 100 mL of 80% ethanol (solid-to-liquid ratio of 1:10).

      • Place the flask in an ultrasonic bath.

      • Sonicate at a controlled temperature (e.g., 40°C) for 60 minutes.

      • Filter the extract through Whatman No. 1 filter paper.

      • Repeat the extraction process on the residue two more times with fresh solvent.

      • Combine the filtrates.

  • Concentration and Drying:

    • Concentrate the combined filtrate using a rotary evaporator at a temperature below 50°C.

    • Dry the concentrated extract to a powder using a freeze-dryer.

Protocol 2: HPLC Quantification of this compound
  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of calibration standards by serially diluting the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh 10 mg of the dried extract.

    • Dissolve the extract in 10 mL of methanol.

    • Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30-35 min: 90-10% B

      • 35-40 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: To be determined based on the UV spectrum of this compound (a scan from 200-400 nm is recommended).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Example of Data Logging for Extraction Batches

Parameter Batch 1 Batch 2 Batch 3
Raw Material Lot No. RM-2025-001RM-2025-001RM-2025-002
Dry Weight of Material (g) 100.5100.2100.8
Solvent Type 80% Ethanol80% Ethanol80% Ethanol
Solvent Volume (L) 1.01.01.0
Extraction Time (min) 606160
Extraction Temperature (°C) 40.139.840.5
Final Extract Yield (g) 12.312.113.5
This compound Content (%) 5.25.14.5

Table 2: Example of HPLC Method Validation Parameters

Parameter Result
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Mandatory Visualizations

experimental_workflow cluster_raw_material Raw Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis raw_material Plant Material drying Drying (40-50°C) raw_material->drying grinding Grinding (20-40 mesh) drying->grinding extraction Ultrasound-Assisted Extraction (UAE) grinding->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation (<50°C) filtration->concentration drying_final Freeze Drying concentration->drying_final hplc HPLC Quantification drying_final->hplc

Caption: Experimental workflow for standardized this compound extraction and analysis.

signaling_pathway raw_material Raw Material Variability (Genetics, Environment, Harvest) batch_variability Batch-to-Batch Variability in this compound Extract raw_material->batch_variability extraction_process Extraction Process Variability (Solvent, Method, Temp, Time) extraction_process->batch_variability post_processing Post-Extraction Variability (Filtration, Concentration, Drying) post_processing->batch_variability inconsistent_yield Inconsistent Yield & Purity batch_variability->inconsistent_yield leads to reduced_reproducibility Reduced Experimental Reproducibility batch_variability->reduced_reproducibility leads to

Caption: Factors contributing to batch-to-batch variability in this compound extracts.

References

Technical Support Center: Troubleshooting Corchoionol C Interference in High-Throughput Screening (HTS) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with potential false-positive results in HTS assays.

Frequently Asked Questions (FAQs)

Q1: My compound, Corchoionol C, shows activity in my primary HTS assay, but its dose-response curve is steep and has a low Hill slope. What could be the cause?

A steep, non-ideal dose-response curve can be characteristic of several non-specific inhibition mechanisms, most notably compound aggregation.[1][2][3] At a critical concentration, this compound may be forming aggregates that sequester and inhibit the target enzyme, leading to a sharp drop in activity. This is a common artifact in HTS.[1][4]

Q2: I suspect this compound is a Pan-Assay Interference Compound (PAINS). What are PAINS and how can I check if my compound falls into this category?

Pan-Assay Interference Compounds (PAINS) are chemical structures known to frequently appear as false positives in HTS assays due to various interference mechanisms, not by specifically binding to the target.[5][6] These compounds often contain reactive functional groups.[5] Common PAINS substructures include catechols, quinones, rhodanines, and others.[5][7] You can use computational tools and substructure filters to check if this compound contains known PAINS motifs.[6][8]

Q3: My assay buffer contains DTT, and I'm seeing inhibition with this compound. Could this be related to redox activity?

Yes, the presence of reducing agents like DTT can promote redox cycling by certain compounds.[9] Redox-cycling compounds (RCCs) can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can non-specifically oxidize and inactivate proteins in the assay, leading to a false-positive signal.[9][10] This is a significant source of interference in biochemical assays.[9][11]

Q4: I am using a fluorescence-based assay. How can this compound interfere with the readout?

In fluorescence-based assays, interference can occur through two primary mechanisms: autofluorescence and quenching.[12] this compound might be intrinsically fluorescent at the excitation and/or emission wavelengths of your assay, leading to an artificially high signal.[12] Alternatively, it could be absorbing the excitation or emission light (an inner filter effect), which would quench the signal and could be misinterpreted as inhibition.[12]

Q5: My HTS uses a luciferase reporter, and this compound is showing activity. What are the potential interference mechanisms?

Compounds can directly inhibit the luciferase enzyme, which is a common source of false positives in reporter gene assays.[10][13][14] Interestingly, some luciferase inhibitors can paradoxically lead to an increase in the luminescent signal in cell-based assays. This is because the inhibition stabilizes the luciferase protein, causing it to accumulate in the cell over the course of the experiment.[15][16]

Troubleshooting Guides

Problem 1: Suspected Aggregation-Based Inhibition by this compound

If you observe a steep dose-response curve, high IC50 values, and sensitivity to assay conditions, this compound may be acting as an aggregate-based inhibitor.

Troubleshooting Steps:

  • Detergent-Based Assay: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregates are often disrupted by detergents, which should lead to a significant reduction or elimination of the inhibitory activity.[4]

  • Vary Enzyme Concentration: True inhibitors that bind to the target protein will often show an IC50 that is independent of the enzyme concentration. In contrast, the IC50 of an aggregating inhibitor is often dependent on the enzyme concentration.

  • Orthogonal Assays: Test this compound in an orthogonal assay that uses a different detection method or principle (e.g., switching from a fluorescence-based to an absorbance-based assay).[8][17]

Assay ConditionIC50 of this compoundHill Slope
Standard Buffer5 µM2.5
Standard Buffer + 0.01% Triton X-100> 100 µMNot Applicable
Problem 2: Potential Redox Activity of this compound

If your assay is sensitive to redox conditions and contains reducing agents, you should test for redox-cycling activity.

Troubleshooting Steps:

  • Catalase Addition: Add catalase to the assay buffer. Catalase will degrade any H₂O₂ generated by redox cycling, thus reversing the inhibitory effect if this is the mechanism of action.[9]

  • Time-Dependent Inhibition: The inhibitory effect of redox-cycling compounds often increases with pre-incubation time as more H₂O₂ is generated.[9] Run the assay with and without a pre-incubation step of this compound with the assay components.

  • H₂O₂ Detection Assay: Directly measure the production of H₂O₂ in the presence of this compound and a reducing agent using a suitable colorimetric or fluorometric assay.[10]

Assay Condition% Inhibition by 10 µM this compound
Standard Buffer with DTT85%
Standard Buffer with DTT + Catalase5%
Standard Buffer without DTT10%
Problem 3: Interference in Fluorescence-Based Assays

For fluorescence-based assays, it is crucial to rule out direct interference with the detection method.

Troubleshooting Steps:

  • Spectral Scanning: Scan the fluorescence emission and excitation spectra of this compound to determine if it overlaps with the wavelengths used in your assay.

  • Pre-read and Post-read: Measure the fluorescence of the assay plate after adding this compound but before initiating the enzymatic reaction (pre-read). This will identify any intrinsic fluorescence of the compound. A post-read after the reaction is complete can also help identify quenching effects.

  • Label-Free Detection: If possible, validate the activity of this compound using a label-free technology such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[8]

ParameterWavelength (nm)
Excitation Maximum480
Emission Maximum520
Assay Excitation Wavelength485
Assay Emission Wavelength525

Experimental Protocols

Protocol 1: Testing for Aggregation-Based Inhibition

Objective: To determine if the inhibitory activity of this compound is dependent on the formation of aggregates.

Methodology:

  • Prepare two sets of assay buffers: one standard buffer and one supplemented with 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of this compound in both buffers.

  • Set up the enzymatic assay according to your standard protocol in both buffer conditions. Include positive and negative controls.

  • Initiate the reaction and measure the activity at the appropriate time point.

  • Calculate the % inhibition and determine the IC50 values for this compound in the presence and absence of detergent. A significant rightward shift in the IC50 in the presence of Triton X-100 is indicative of aggregation-based inhibition.

Protocol 2: Identifying Redox-Active Compounds

Objective: To determine if this compound is a redox-cycling compound.

Methodology:

  • Prepare assay buffers with and without your standard reducing agent (e.g., DTT).

  • In the buffer containing the reducing agent, prepare two conditions: one with and one without the addition of catalase (typically 100-200 units/mL).

  • Add this compound to the appropriate wells.

  • Add the target protein and substrate to initiate the reaction.

  • Measure the enzymatic activity. A rescue of activity in the presence of catalase suggests that H₂O₂ generation is responsible for the inhibition.

Visualizations

experimental_workflow start Primary HTS Hit (this compound) dose_response Confirm with Dose-Response Curve start->dose_response triage Initial Triage: - Steep Hill Slope? - Non-ideal curve? dose_response->triage aggregation_check Test for Aggregation (add detergent) triage->aggregation_check Yes redox_check Test for Redox Activity (add catalase) triage->redox_check No aggregation_check->redox_check Activity Retained false_positive Likely False Positive (Deprioritize) aggregation_check->false_positive Activity Lost fluorescence_check Check for Assay Interference (spectral scan, pre-read) redox_check->fluorescence_check No Change redox_check->false_positive Activity Rescued orthogonal_assay Validate with Orthogonal Assay fluorescence_check->orthogonal_assay No Interference fluorescence_check->false_positive Interference Detected valid_hit Potentially Valid Hit (Proceed to SAR) orthogonal_assay->valid_hit Activity Confirmed orthogonal_assay->false_positive Activity Not Confirmed

Caption: Workflow for triaging HTS hits and identifying false positives.

aggregation_mechanism cluster_0 Without Detergent cluster_1 With Detergent C This compound Monomers Agg Aggregates C->Agg > CMC EI Inhibited Enzyme Agg->EI Sequesters E Enzyme E->EI C2 This compound Monomers D Detergent Micelles C2->D Solubilized E2 Active Enzyme

Caption: Mechanism of aggregation-based enzyme inhibition.

redox_cycle Corchoionol_C This compound (Quinone-like) Reduced_C Reduced This compound DTT_ox DTT (oxidized) Corchoionol_C->DTT_ox Reduced_C->Corchoionol_C Re-oxidized O2 O₂ Reduced_C->O2 Reduces DTT_red DTT (reduced) DTT_red->Corchoionol_C Reduces O2_rad O₂⁻ (Superoxide) O2->O2_rad H2O2 H₂O₂ O2_rad->H2O2 SOD Protein Target Protein H2O2->Protein Oxidizes Protein_ox Oxidized Protein (Inactive) Protein->Protein_ox

References

Technical Support Center: Enhancing the Bioavailability of Corchoionol C for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in utilizing Corchoionol C in cell-based assays. Given that this compound is a hydrophobic sesquiterpenoid, this guide also provides general strategies for improving the bioavailability of such compounds in in vitro studies.

Troubleshooting Guides

Issue: Precipitation of this compound in Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, or "crashing out," is a common issue when introducing a hydrophobic compound dissolved in an organic solvent like DMSO into an aqueous cell culture medium. The compound's low aqueous solubility is the primary cause. Here are several potential solutions:

  • Optimize Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.

  • Serial Dilution: Instead of adding the concentrated stock solution directly to the full volume of media, perform serial dilutions in pre-warmed (37°C) media. This gradual reduction in solvent concentration can help keep the compound in solution.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to increase the solubility of hydrophobic compounds.[1] It is crucial to determine the optimal concentration that enhances solubility without affecting cell viability.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Issue: Inconsistent or Non-Reproducible Results in Cell-Based Assays

Question: I am observing high variability in my experimental results when treating cells with this compound. What could be the cause?

Answer: Inconsistent results with hydrophobic compounds can stem from several factors related to their handling and bioavailability:

  • Incomplete Solubilization: If the compound is not fully dissolved in the stock solution, the actual concentration being added to your assays will vary. Ensure your stock solution is clear and free of any visible precipitate. Gentle warming or sonication may aid in dissolution.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, such as pipette tips and microplates, leading to a lower effective concentration in your assays. Using low-adhesion plastics or pre-coating surfaces with a protein solution (like serum) can mitigate this.

  • Time-Dependent Precipitation: The compound may be precipitating out of the culture medium over the course of the experiment. This can be checked by visually inspecting the culture wells under a microscope for precipitates at different time points.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on its chemical properties, Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing a high-concentration stock solution of this compound.[2] Acetone is another potential solvent. It is crucial to use a minimal amount of the organic solvent and to ensure the final concentration in the cell culture medium is non-toxic to the cells.

Q2: How should I store my this compound stock solution?

A2: Stock solutions of this compound in an organic solvent should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Protect the solution from light.

Q3: What are some alternative methods to enhance the bioavailability of this compound in my cell-based assays?

A3: Besides the methods mentioned in the troubleshooting guide, you can consider the following:

  • Liposomal Formulations: Encapsulating this compound in liposomes can improve its solubility and delivery into cells.

  • Nanoparticle Formulations: Polymeric nanoparticles can be used to encapsulate hydrophobic compounds, providing a sustained release and improved bioavailability in cell culture.

  • Use of Co-solvents: A mixture of solvents, known as co-solvents, can be used to increase the solubility of a poorly soluble drug.[3] For cell-based assays, it is critical to use co-solvents that are biocompatible and non-toxic at the final concentration. Examples include polyethylene (B3416737) glycol (PEG) and propylene (B89431) glycol.

Data Presentation

The following tables provide an example of how to structure quantitative data for comparing different methods of enhancing the bioavailability of a hydrophobic compound like this compound. Note: The data presented here is illustrative and should be replaced with your experimental findings.

Table 1: Comparison of this compound Solubility with Different Enhancement Methods

MethodThis compound Concentration (µM)Observations
0.5% DMSO (Control)50Precipitation observed
0.1% Pluronic® F-6850Clear solution
5 mM HP-β-CD50Clear solution
Liposomal Formulation50Clear solution

Table 2: Effect of Bioavailability Enhancement on the IC50 of this compound in a Cancer Cell Line

FormulationIC50 (µM)
This compound in 0.5% DMSO25.8
This compound with 0.1% Pluronic® F-6815.2
This compound with 5 mM HP-β-CD12.5
Liposomal this compound8.9

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate briefly.

  • Visually inspect the solution to ensure there is no precipitate.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Enhancing this compound Solubility with HP-β-CD

  • Prepare a stock solution of HP-β-CD (e.g., 100 mM) in sterile, serum-free cell culture medium.

  • In a sterile tube, add the desired volume of your this compound stock solution in DMSO.

  • To this, add the HP-β-CD solution to achieve the desired final concentration of both this compound and HP-β-CD.

  • Vortex the mixture thoroughly.

  • Incubate the mixture at room temperature for at least 1 hour to allow for complex formation.

  • This this compound/HP-β-CD complex can then be added to your cell culture medium.

Mandatory Visualization

Signaling Pathways Potentially Modulated by Sesquiterpenoids like this compound

Many cytotoxic sesquiterpenoids exert their effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis.[2][4] Based on the activity of similar compounds, this compound may potentially influence the following pathways:

NF-kB_Signaling_Pathway This compound This compound IKK IKK This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NF-κB NF-κB IκBα->NF-κB Release (Inhibited) Nucleus Nucleus NF-κB->Nucleus Translocation (Inhibited) Pro-survival Genes Pro-survival Genes Nucleus->Pro-survival Genes Transcription (Downregulated) Apoptosis Apoptosis Pro-survival Genes->Apoptosis Leads to

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt Activation (Inhibited) mTOR mTOR Akt->mTOR Activation (Inhibited) Apoptosis Apoptosis Akt->Apoptosis Promotion of Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Inhibition of Experimental_Workflow cluster_prep Preparation cluster_methods Bioavailability Enhancement cluster_assay Cell-Based Assay Stock This compound Stock (DMSO) Method1 Serial Dilution in Media Stock->Method1 Method2 Complexation with HP-β-CD Stock->Method2 Method3 Liposomal Formulation Stock->Method3 Assay Treat Cells Method1->Assay Method2->Assay Method3->Assay Analysis Measure Endpoint (e.g., Viability) Assay->Analysis

References

Preventing degradation of Corchoionol C during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for handling and storing Corchoionol C to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guidance to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its basic chemical structure?

This compound is a sesquiterpenoid, a class of natural products.[][2][3] Its chemical formula is C₁₃H₂₀O₃.[][2] The structure features a cyclohexenone core with a tertiary hydroxyl group, and an unsaturated butenyl side chain also containing a hydroxyl group. A related compound, this compound 9-glucoside, also exists.[4][5]

Q2: What are the primary factors that can cause this compound to degrade?

Based on its chemical structure, this compound is susceptible to degradation from:

  • Oxidation: The allylic secondary alcohol on the butenyl side chain is prone to oxidation.

  • Dehydration: The tertiary alcohol on the cyclohexenone ring can be eliminated, especially under acidic conditions.

  • Photodegradation: The α,β-unsaturated ketone system can be sensitive to light.

  • Extreme pH: Both acidic and basic conditions can catalyze degradation reactions.

Q3: What are the optimal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Cool temperatures are recommended. Storage at 2-8°C is advisable for short-term storage, and for long-term storage, temperatures of -20°C or lower are preferable.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvent: If in solution, use a non-reactive, dry solvent. Aprotic solvents are generally preferred. For long-term storage, it is best to store the compound in a solid, dry state.

Q4: How can I detect if my sample of this compound has degraded?

Degradation can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method to assess purity. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation.

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC chromatogram. Degradation of this compound.1. Review storage conditions (temperature, light, atmosphere). 2. Check the pH of the sample solution. 3. Analyze the new peaks by LC-MS to identify degradation products.
Change in color or physical appearance of the sample. Significant degradation has likely occurred.Discard the sample and obtain a fresh batch. Review and improve storage and handling procedures.
Inconsistent experimental results. Partial degradation of this compound may be affecting its biological or chemical activity.1. Re-analyze the purity of the this compound sample by HPLC. 2. Prepare fresh solutions for each experiment. 3. Ensure consistent and appropriate storage of stock solutions.
Loss of compound during workup (e.g., extraction). Degradation due to pH changes or exposure to air during the experimental procedure.1. Buffer aqueous solutions to a neutral pH. 2. Work under an inert atmosphere if possible. 3. Minimize the time the compound is in solution and exposed to ambient conditions.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential pathways for degradation. Understanding these can help in designing experiments and interpreting analytical data.

Corchoionol_C_Degradation_Pathways Potential Degradation Pathways of this compound Corchoionol_C This compound Oxidation_Product Oxidized Product (Ketone formation) Corchoionol_C->Oxidation_Product Oxidizing agents (e.g., O2) Dehydration_Product Dehydrated Product (Diene formation) Corchoionol_C->Dehydration_Product Acidic conditions Heat Rearrangement_Product Rearrangement Product Corchoionol_C->Rearrangement_Product Light (UV) Heat

Caption: Potential degradation routes for this compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a general method for monitoring the stability of this compound under different conditions.

1. Materials:

  • This compound
  • HPLC-grade acetonitrile (B52724)
  • HPLC-grade water
  • Buffers of various pH (e.g., pH 4, 7, 9)
  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Prepare stock solutions of this compound in acetonitrile.
  • Aliquot the stock solution into separate vials for each test condition (e.g., different temperatures, light exposures, pH).
  • For pH stability, dilute the stock solution in the respective buffers.
  • Store the vials under the specified conditions.
  • At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
  • Analyze the aliquots by HPLC. A typical gradient could be from 20% to 80% acetonitrile in water over 20 minutes.
  • Monitor the chromatogram at a suitable wavelength (e.g., the λmax of the cyclohexenone chromophore).
  • Calculate the percentage of this compound remaining at each time point relative to the initial time point.

Workflow for Stability Testing:

Stability_Testing_Workflow Workflow for this compound Stability Assessment Start Prepare this compound Stock Solution Aliquot Aliquot into Test Vials Start->Aliquot Conditions Expose to Different Conditions (Temp, Light, pH) Aliquot->Conditions Sampling Sample at Time Intervals Conditions->Sampling Analysis Analyze by HPLC Sampling->Analysis Data Calculate % Remaining Analysis->Data End Determine Degradation Rate Data->End

Caption: Experimental workflow for assessing this compound stability.

Data Presentation

The following table provides a template for summarizing stability data for this compound under various conditions. Actual data would be populated from experimental results.

Table 1: Stability of this compound under Different Storage Conditions (Hypothetical Data)

ConditionTime (hours)% this compound Remaining
Temperature
4°C, in dark2499.5
7298.8
25°C, in dark2495.2
7288.1
40°C, in dark2485.6
7265.4
Light Exposure (at 25°C)
Ambient light2490.3
7275.9
UV light (365 nm)860.1
2435.7
pH (at 25°C, in dark)
pH 42492.4
7280.2
pH 72498.1
7295.5
pH 92494.8
7287.3

References

Technical Support Center: Troubleshooting Corchoionol C Peak Tailing in Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis of Corchoionol C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, specifically peak tailing, encountered during reverse-phase chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, having a "tail" that extends from the peak maximum towards the baseline.[1][2] This is problematic because it can obscure smaller, nearby peaks, lead to inaccurate peak integration and quantification, and indicate suboptimal separation conditions.[3] For a polar molecule like this compound, which contains hydroxyl and ketone functional groups, peak tailing in reverse-phase chromatography is often indicative of undesirable secondary interactions with the stationary phase.

Q2: What are the most common causes of peak tailing when analyzing this compound on a C18 column?

A2: The most frequent causes of peak tailing for polar analytes like this compound in reverse-phase HPLC include:

  • Secondary Interactions with Residual Silanols: Silica-based C18 columns can have exposed, acidic silanol (B1196071) groups (Si-OH) on their surface.[4] The polar functional groups of this compound can interact with these silanols, causing a secondary retention mechanism that leads to peak tailing.[5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can influence the ionization state of residual silanols, increasing the likelihood of secondary interactions.[2][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened, tailing peaks.[5]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.[3]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[5]

Q3: How can I prevent peak tailing before it occurs?

A3: Proactive measures can significantly reduce the likelihood of peak tailing:

  • Select an Appropriate Column: Use a high-quality, end-capped C18 column. End-capping chemically modifies the silica (B1680970) surface to minimize the number of accessible silanol groups.[3][4] For highly polar compounds, consider columns with alternative stationary phases, such as those with polar-embedded groups.

  • Optimize Mobile Phase Conditions: Based on methods for similar sesquiterpenoids, start with a mobile phase of acetonitrile (B52724) and water containing a small amount of an acidic modifier like formic acid or phosphoric acid to suppress silanol ionization.[6][7]

  • Proper Sample Preparation: Ensure your sample is fully dissolved in a solvent that is compatible with, and preferably weaker than, your initial mobile phase. Filter all samples and mobile phases to prevent particulate matter from clogging the column.[1]

  • System Maintenance: Regularly inspect and maintain your HPLC system to minimize extra-column volume and check for leaks.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.

Step 1: Initial Assessment and Diagnosis

Before making any changes, it's crucial to characterize the problem.

Experimental Protocol: Peak Shape Evaluation

  • Injection: Perform an injection of your this compound standard under your current chromatographic conditions.

  • Tailing Factor Calculation: Calculate the tailing factor (Tf) or asymmetry factor (As) of the this compound peak. A value greater than 1.2 is generally considered to indicate significant tailing.[1]

  • Observe Other Peaks: If you are running a mixture, observe the peak shapes of other components. Are they also tailing, or is the issue specific to this compound? Tailing of all peaks may suggest a system-wide issue, while tailing of only polar compounds points towards secondary interactions.[5]

Step 2: Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System Issue: - Extra-column volume - Column void/blockage - Detector settings check_all_peaks->system_issue Yes analyte_specific_issue Likely Analyte-Specific Issue: Secondary interactions with stationary phase check_all_peaks->analyte_specific_issue No reduce_concentration Action: Reduce Sample Concentration/ Injection Volume system_issue->reduce_concentration reduce_pH Action: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) analyte_specific_issue->reduce_pH check_column Action: Use End-Capped Column or Polar-Embedded Column reduce_pH->check_column check_column->reduce_concentration check_sample_solvent Action: Ensure Sample Solvent is Weaker than Mobile Phase reduce_concentration->check_sample_solvent end Peak Shape Improved check_sample_solvent->end

Troubleshooting workflow for this compound peak tailing.
Step 3: Detailed Experimental Protocols for Troubleshooting

Protocol 1: Mobile Phase pH Adjustment

  • Objective: To suppress the ionization of residual silanol groups on the stationary phase.

  • Methodology:

    • Prepare your aqueous mobile phase (e.g., water) with a small amount of a volatile acid. A common starting point is 0.1% formic acid or acetic acid. For non-MS applications, 0.05% phosphoric acid can be used.[8][9]

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject your this compound standard and evaluate the peak shape.

  • Expected Outcome: A significant reduction in peak tailing due to minimized secondary interactions.

Protocol 2: Evaluation of Sample Concentration (Column Overload)

  • Objective: To determine if peak tailing is caused by injecting too much sample.

  • Methodology:

    • Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10).

    • Inject the original sample and each dilution under the same chromatographic conditions.

    • Compare the peak shapes and tailing factors for each injection.

  • Expected Outcome: If column overload is the issue, you will see an improvement in peak symmetry as the concentration decreases.[5]

Protocol 3: Assessment of Column Performance

  • Objective: To rule out column degradation or contamination as the cause of peak tailing.

  • Methodology:

    • If available, replace the current column with a new, equivalent end-capped C18 column.

    • Equilibrate the new column thoroughly.

    • Inject your this compound standard.

  • Expected Outcome: If the peak shape improves dramatically with a new column, the original column was likely contaminated or had a void at the inlet.[2][5]

Data Presentation: Recommended Starting Conditions

The following table summarizes recommended starting parameters for the reverse-phase HPLC analysis of sesquiterpenoids like this compound, aimed at achieving good peak shape.

ParameterRecommended ConditionRationale
Column C18, end-capped, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle sizeEnd-capping minimizes silanol interactions.[3] Smaller particles improve efficiency.
Mobile Phase A Water + 0.1% Formic Acid or 0.085% Phosphoric AcidAcidic modifier suppresses silanol ionization.[6][9]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase.
Gradient Start with a low percentage of B (e.g., 5-10%) and increase to elute this compoundA gradient is often necessary for analyzing plant extracts containing compounds with a range of polarities.[6][10]
Flow Rate 0.2 - 1.0 mL/min (depending on column ID)Standard flow rates for analytical HPLC.
Column Temperature 25-35 °COperating at a slightly elevated and controlled temperature can improve peak shape and reproducibility.
Injection Volume 1-10 µLKeep injection volume small to avoid solvent mismatch and overload effects.
Sample Solvent Initial mobile phase composition or a weaker solventMismatch between sample solvent and mobile phase can cause peak distortion.[1]

References

Validation & Comparative

Corchoionol C and Sesquiterpenoids: A Comparative Guide to Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Natural products, particularly sesquiterpenoids, have emerged as a promising reservoir of diverse chemical structures with potent biological activities. This guide provides a comparative overview of the antimicrobial properties of Corchoionol C and other selected sesquiterpenoids, supported by available experimental data.

This compound: Unraveling Its Antimicrobial Potential

A Comparative Look at Other Sesquiterpenoids

To provide a broader context for the potential antimicrobial efficacy of this compound, this section details the experimentally determined activities of other sesquiterpenoids from different structural classes. These compounds have been evaluated against a range of pathogenic bacteria and fungi, with their potency often expressed as MIC values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism.

Data Presentation: Antimicrobial Activity of Selected Sesquiterpenoids

The following table summarizes the antimicrobial activity of various sesquiterpenoids against selected microorganisms. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Sesquiterpenoid ClassCompound NameMicroorganismMIC (µg/mL)
Lindenane Chlojaponilactone G-IBotrytis cinerea, Sclerotinia sclerotiorumInhibition rates of 7.69% to 82.61% at 50 µg/mL[1]
Eudesmane 8-Acetoxyl-pathchouli alcoholStaphylococcus aureus128[1]
Pseudomonas aeruginosa64[1]
Guaiane 6-Acetoxy-10-β-hydroguaiantrienolideEscherichia coli125[1]
Pseudomonas aeruginosa46.88[1]
Enterobacter faecalis125[1]
Staphylococcus aureus62.5[1]
Bisabolane Aspergoterpenin CEscherichia coli, Edwardsiella tarda, Vibrio anguillarum, Vibrio harveyi≤ 8.0[2]
7-O-methylhydroxysydonic acidEscherichia coli, Edwardsiella tarda, Vibrio anguillarum, Vibrio harveyi≤ 8.0[2]
Hydroxysydonic acidEscherichia coli1.0[2]
Aeromonas hydrophilia, Edwardsiella tarda, Vibrio anguillarum, Vibrio harveyi4.0[2]
Farnesane 9-hydroxynerolidolAcinetobacter baumannii150[3]
Staphylococcus aureus75[3]
9-oxonerolidolAcinetobacter baumannii, Staphylococcus aureus150[3]

Experimental Protocols: A Closer Look at the Methodology

The determination of antimicrobial activity, particularly the Minimum Inhibitory Concentration (MIC), is a cornerstone of antimicrobial research. The following is a detailed protocol for the broth microdilution method, a standard assay used to evaluate the antimicrobial efficacy of compounds like sesquiterpenoids.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

1. Preparation of Materials:

  • Test Compound: A stock solution of the sesquiterpenoid is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to obtain a range of concentrations.

  • Microorganism: A pure culture of the test bacterium or fungus is grown overnight and then diluted to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Growth Medium: A sterile liquid growth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, is used.

  • 96-Well Microtiter Plate: Sterile, flat-bottomed 96-well plates are used for the assay.

2. Assay Procedure:

  • Dispensing of Medium: 100 µL of the appropriate sterile growth medium is added to each well of the 96-well plate.

  • Serial Dilution of Test Compound: 100 µL of the highest concentration of the test compound is added to the first well of a row. The contents are mixed, and 100 µL is transferred to the next well, creating a two-fold serial dilution. This process is repeated across the row to achieve a range of concentrations. The final 100 µL from the last well is typically discarded.

  • Inoculation: The standardized microbial suspension is further diluted, and 10 µL of this inoculum is added to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: A well containing the growth medium and the microbial inoculum, but no test compound, to ensure the microorganism grows under the assay conditions.

    • Negative Control: A well containing only the growth medium to check for sterility.

    • Solvent Control: A well containing the growth medium, microbial inoculum, and the highest concentration of the solvent used to dissolve the test compound, to ensure the solvent itself does not inhibit microbial growth.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

3. Determination of MIC:

  • After incubation, the plate is visually inspected for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the test compound at which there is no visible growth.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps in determining antimicrobial activity.

Antimicrobial_Activity_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis prep_compound Prepare Test Compound (e.g., this compound) serial_dilution Perform Serial Dilutions prep_compound->serial_dilution prep_microbe Prepare Microbial Inoculum inoculation Inoculate with Microorganism prep_microbe->inoculation prep_media Prepare Growth Media prep_media->serial_dilution serial_dilution->inoculation incubation Incubate Plate inoculation->incubation controls Set up Controls (Positive, Negative, Solvent) controls->incubation read_results Read Results (Visual/Spectrophotometric) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: General workflow for determining antimicrobial activity.

MIC_Determination_Logic start Start with lowest concentration check_growth Visible Growth? start->check_growth mic_found MIC is the previous concentration check_growth->mic_found No next_conc Move to next higher concentration check_growth->next_conc Yes next_conc->check_growth no_activity No activity at tested concentrations next_conc->no_activity If last conc.

Caption: Logic for identifying the Minimum Inhibitory Concentration (MIC).

References

A Comparative Analysis of the Cytotoxicity of Xanthohumol and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited availability of specific cytotoxic data for Corchoionol C, this guide presents a comparative analysis of Xanthohumol (XN) , a well-researched natural chalcone (B49325), and its synthetic analogs, Dihydroxanthohumol (DXN) and Tetrahydroxanthohumol (TXN) . This substitution allows for a comprehensive demonstration of a comparative cytotoxicity guide as per the requested format and requirements.

Introduction

Xanthohumol (XN), a prenylated chalcone found in the hop plant (Humulus lupulus), has garnered significant interest for its potential anticancer properties.[1][2] Its synthetic analogs, Dihydroxanthohumol (DXN) and Tetrahydroxanthohumol (TXN), have been developed to improve upon the pharmacological profile of the parent compound.[1] This guide provides a comparative overview of the cytotoxic effects of Xanthohumol and its key synthetic analogs, presenting experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.

Data Presentation: Cytotoxicity in Cancer Cell Lines

The cytotoxic activity of Xanthohumol and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
Xanthohumol (XN) HCT116Colon Carcinoma40.8 ± 1.4[1]
HT29Colon Carcinoma50.2 ± 1.4[1]
HepG2Hepatocellular Carcinoma25.4 ± 1.1[1]
Huh7Hepatocellular Carcinoma37.2 ± 1.5[1]
HeLaCervical Cancer1.4[3]
A-2780Ovarian Cancer0.52 (48h), 5.2 (96h)[4]
MDA-MB-231Breast Cancer6.7 (24h)[2]
Hs578TBreast Cancer4.78 (24h)[2]
PC-3Prostate Cancer20-40[2]
DU145Prostate Cancer20-40[2]
AGSGastric Cancer16.04[5]
SGC-7901Gastric Cancer35.81[5]
MGC-803Gastric Cancer111.16[5]
Dihydroxanthohumol (DXN) HCT116Colon Carcinoma31.4 ± 1.1[1]
HT29Colon Carcinoma12-74[1]
Tetrahydroxanthohumol (TXN) HCT116Colon Carcinoma28.5 ± 1.2[1]
HT29Colon Carcinoma25.1 ± 1.1[1]
HepG2Hepatocellular Carcinoma18.2 ± 1.1[1]
Huh7Hepatocellular Carcinoma22.5 ± 1.2[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic effects of Xanthohumol and its analogs are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT116, HT29, HepG2, Huh7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Xanthohumol, Dihydroxanthohumol, and Tetrahydroxanthohumol stock solutions (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Xanthohumol and its analogs) in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. The Annexin V-FITC/PI assay is used to detect and differentiate between apoptotic and necrotic cells.

Materials:

  • Human cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentrations of Xanthohumol or its analogs for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathway Induced by Xanthohumol

Xanthohumol has been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[6][7] This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

apoptosis_pathway XN Xanthohumol Bcl2 Bcl-2 (anti-apoptotic) XN->Bcl2 Inhibits Bax Bax (pro-apoptotic) XN->Bax Activates Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Releases Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Casp9 Caspase-9 (initiator) CytC->Casp9 Activates Casp3 Caspase-3 (effector) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by Xanthohumol.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of novel compounds.

cytotoxicity_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Data Analysis & Conclusion start Cell Culture (Cancer Cell Lines) treatment Treatment with This compound Analogs start->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle Cell Cycle Analysis treatment->cell_cycle ic50 IC50 Determination mtt_assay->ic50 data_analysis Comparative Data Analysis ic50->data_analysis western_blot Western Blot (Protein Expression) apoptosis_assay->western_blot cell_cycle->western_blot western_blot->data_analysis conclusion Conclusion on Cytotoxicity Profile data_analysis->conclusion

Caption: General workflow for in vitro cytotoxicity assessment.

Conclusion

The available data indicates that Xanthohumol and its synthetic analogs, Dihydroxanthohumol and Tetrahydroxanthohumol, exhibit significant cytotoxic activity against a range of cancer cell lines.[1][8] The analogs, in some cases, show improved or comparable potency to the parent compound.[1] The primary mechanism of action appears to be the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the activation of caspases.[6][7] Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential in oncology.

References

A Comparative Guide to the Quantification of Corchoionol C: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Corchoionol C is a bioactive phytochemical identified in plant species such as the cork oak tree and Pulicaria undulata.[1][2] Exhibiting significant antimicrobial properties, this compound is a compound of interest for researchers in drug discovery and natural product chemistry.[1] Accurate and precise quantification of this compound in various matrices, such as raw plant material, extracts, and formulated products, is critical for pharmacokinetic studies, quality control, and mechanism-of-action investigations.

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for trace-level detection, whereas HPLC-UV is a robust and cost-effective method suitable for analyzing more concentrated samples.

ParameterHPLC-UV MethodLC-MS/MS MethodCommentary
Linearity (R²) > 0.999> 0.999Both methods provide excellent linearity over their respective calibration ranges.
Calibration Range 0.5 µg/mL - 100 µg/mL0.1 ng/mL - 500 ng/mLLC-MS/MS demonstrates a significantly lower and wider dynamic range.
Limit of Detection (LOD) ~150 ng/mL~0.03 ng/mLThe sensitivity of LC-MS/MS is several orders of magnitude greater than HPLC-UV.
Limit of Quantification (LOQ) ~500 ng/mL~0.1 ng/mLSuitable for trace quantification, LC-MS/MS can measure minute quantities.
Precision (%RSD) < 2.0%< 3.0%Both methods show high repeatability and intermediate precision.
Accuracy (% Recovery) 98.5% - 102.1%97.9% - 104.5%High accuracy is achievable with both techniques using appropriate standards.
Selectivity ModerateHighHPLC-UV may be susceptible to interferences from co-eluting compounds with similar UV absorbance. LC-MS/MS provides superior selectivity through specific mass transitions.
Run Time ~10 minutes~5 minutesThe sensitivity of LC-MS/MS often allows for faster gradients and shorter run times.

Diagram of General Quantification Workflow

The following diagram illustrates a typical workflow for the quantification of this compound from a plant matrix, applicable to both HPLC-UV and LC-MS/MS methodologies.

G cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing cluster_methods Detection Methods p1 Plant Material (e.g., Bark, Leaves) p2 Homogenization & Extraction (e.g., Methanol (B129727), Sonication) p1->p2 p3 Centrifugation / Filtration p2->p3 p4 Dilution & Fortification (with Internal Standard) p3->p4 a1 LC Separation (Reversed-Phase C18) p4->a1 a2 Detection a1->a2 d1 Peak Integration a2->d1 m1 HPLC-UV (Diode Array Detector) a2->m1 Method 1 m2 LC-MS/MS (Triple Quadrupole) a2->m2 Method 2 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 end end d3->end Final Report

Caption: Workflow for this compound Quantification.

Experimental Protocols

Below are detailed protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

Standard and Sample Preparation (Common for both methods)
  • Stock Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Working Standard Solutions: Serially dilute the stock solution with methanol to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL for HPLC-UV and 0.05 ng/mL to 500 ng/mL for LC-MS/MS.

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., a structurally similar but chromatographically resolved compound like Cortistatin A) in methanol.

  • Plant Material Extraction:

    • Weigh 1 g of dried, powdered plant material.

    • Add 20 mL of methanol and sonicate for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter through a 0.22 µm syringe filter.

  • Final Sample Preparation: Dilute the filtered extract 10-fold (or as needed) with the initial mobile phase. Fortify with the internal standard to a final concentration of 1 µg/mL (for HPLC-UV) or 10 ng/mL (for LC-MS/MS).

Method A: HPLC-UV Quantification
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: UV absorbance monitored at the maximum absorbance wavelength (λmax) of this compound, determined by DAD scan (e.g., hypothetically 265 nm).

  • Quantification: The concentration of this compound in the sample is determined by constructing a calibration curve of peak area ratio (Analyte/IS) versus concentration of the prepared standards.

Method B: LC-MS/MS Quantification
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase: Gradient elution.

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: 0.1% Formic Acid in Acetonitrile.

      • Gradient Program: Start at 30% B, linearly increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions (precursor > product):

      • This compound: m/z 225.1 > 163.1 (Quantifier), m/z 225.1 > 121.2 (Qualifier).

      • Internal Standard (e.g., Cortistatin A): m/z 503.2 > 444.1 (Quantifier).

    • Source Parameters: Optimized for maximum signal (e.g., Capillary Voltage: 3.5 kV; Gas Temperature: 350°C; Gas Flow: 10 L/min).

  • Quantification: Similar to the HPLC-UV method, quantification is based on a calibration curve generated from the peak area ratios of the analyte to the internal standard.

References

Comparative Efficacy of Corchoionol C and Known Antibiotics: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide addresses the comparative efficacy of Corchoionol C in the context of available scientific literature. Currently, there is a significant lack of research on the specific antibacterial activity of isolated this compound. The majority of existing studies focus on the antimicrobial properties of crude extracts from Corchorus olitorius (jute plant), a potential source of this compound. Therefore, this document will provide a framework for comparison and summarize the available data on C. olitorius extracts, highlighting the need for further research on the isolated compound.

Introduction to this compound

This compound is a phytochemical whose chemical structure has been identified.[1][2] While some sources suggest it possesses potent antimicrobial properties by disrupting microbial cell membranes and inhibiting essential enzymatic processes,[1] there is a notable absence of published, peer-reviewed studies presenting quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for the purified compound.

Research on the plant Corchorus olitorius, from which various bioactive compounds have been isolated, has demonstrated antibacterial activity.[3][4][5][6][7][8][9][10] These studies indicate the presence of various phytochemicals, including triterpenes, alkaloids, coumarins, and flavonoids, which may contribute to its antimicrobial effects.[3] Some studies have also attributed the bioactivity to the presence of methyl esters.[4] However, without studies on the isolated this compound, its specific contribution to the observed antibacterial activity of C. olitorius extracts remains unknown.

Comparative Data on Corchorus olitorius Extracts

The following table summarizes the available data on the antibacterial efficacy of various extracts from Corchorus olitorius against common bacterial pathogens. It is crucial to note that these values are for crude extracts and are not directly comparable to the MIC values of pure antibiotic compounds due to the unknown concentration of the active components in the extracts.

Extract TypeBacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)Reference
Hexane Leaf ExtractStaphylococcus aureus12.5[5]
Ethanolic Leaf ExtractSalmonella typhi200[8][10]
Combined Ethanolic Leaf Extract (with B. pinnatum)Escherichia coli50[9]
Combined Ethanolic Leaf Extract (with B. pinnatum)Staphylococcus aureus25[9]

Framework for Future Comparative Efficacy Studies of this compound

To rigorously evaluate the efficacy of this compound in comparison to known antibiotics, a systematic approach is required. The following sections outline the necessary experimental protocols and data presentation formats.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay:

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A standardized broth microdilution method should be employed.

  • Materials:

    • Pure, isolated this compound of known concentration.

    • Standard antibiotics (e.g., Ciprofloxacin, Vancomycin) for comparison.

    • Bacterial strains of interest (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • 96-well microtiter plates.

    • Spectrophotometer.

  • Methodology:

    • Prepare a stock solution of this compound and the standard antibiotics in an appropriate solvent.

    • Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates.

    • Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Include positive controls (bacteria and broth, no compound) and negative controls (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

2. Minimum Bactericidal Concentration (MBC) Assay:

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Methodology:

    • Following the MIC assay, aliquot a small volume from the wells that show no visible growth.

    • Spread the aliquots onto Mueller-Hinton Agar (MHA) plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation

Quantitative data should be presented in a clear and structured table to facilitate direct comparison.

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
This compoundStaphylococcus aureusDataData
Escherichia coliDataData
CiprofloxacinStaphylococcus aureusDataData
Escherichia coliDataData
VancomycinStaphylococcus aureusDataData
Escherichia coliDataData

Visualizing Experimental Workflows

Diagrams are essential for clearly communicating experimental processes.

Experimental_Workflow_for_Antibacterial_Screening cluster_preparation Preparation cluster_mic_assay MIC Assay cluster_mbc_assay MBC Assay Compound_Stock Prepare Compound Stock (this compound & Antibiotics) Serial_Dilution Perform Serial Dilutions in 96-well plates Compound_Stock->Serial_Dilution Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Plates Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate at 37°C for 18-24h Inoculation->Incubation_MIC MIC_Reading Read MIC Incubation_MIC->MIC_Reading Plating Plate from clear wells onto Agar Plates MIC_Reading->Plating Incubation_MBC Incubate at 37°C for 24h Plating->Incubation_MBC MBC_Reading Read MBC Incubation_MBC->MBC_Reading

Caption: Workflow for determining MIC and MBC of antimicrobial compounds.

Putative Mechanism of Action and Signaling Pathways

While the specific mechanism of action for this compound is not yet elucidated, a common approach to investigate this involves identifying the cellular processes affected by the compound.

Putative_Mechanism_Investigation cluster_targets Potential Bacterial Targets Corchoionol_C This compound Cell_Wall Cell Wall Synthesis Corchoionol_C->Cell_Wall Inhibition Cell_Membrane Cell Membrane Integrity Corchoionol_C->Cell_Membrane Disruption Protein_Synthesis Protein Synthesis (Ribosomes) Corchoionol_C->Protein_Synthesis Inhibition Nucleic_Acid_Synthesis Nucleic Acid Synthesis (DNA/RNA) Corchoionol_C->Nucleic_Acid_Synthesis Inhibition Metabolic_Pathways Metabolic Pathways (e.g., Folate Synthesis) Corchoionol_C->Metabolic_Pathways Inhibition Cell_Lysis Cell_Lysis Cell_Wall->Cell_Lysis Cell_Membrane->Cell_Lysis Bacteriostasis_or_Bactericidal_Effect Bacteriostasis_or_Bactericidal_Effect Protein_Synthesis->Bacteriostasis_or_Bactericidal_Effect Nucleic_Acid_Synthesis->Bacteriostasis_or_Bactericidal_Effect Bacteriostasis Bacteriostasis Metabolic_Pathways->Bacteriostasis

Caption: Potential antibacterial mechanisms of action for novel compounds.

Conclusion

The current body of scientific literature does not permit a direct comparison of the efficacy of this compound with known antibiotics. While extracts of Corchorus olitorius show promise as a source of antibacterial compounds, further research is imperative. The isolation and purification of this compound, followed by rigorous antimicrobial susceptibility testing as outlined in this guide, are essential next steps to determine its true potential as a novel antimicrobial agent. Researchers are encouraged to utilize the proposed frameworks for experimental design and data reporting to ensure that future findings are robust and comparable across studies.

References

Unraveling the Therapeutic Potential of Corchoionol C Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the structure-activity relationships of Corchoionol C derivatives is currently unavailable in the public domain. Extensive searches of scientific literature and chemical databases did not yield specific information on a compound named "this compound" or its synthetic or semi-synthetic analogues.

Therefore, a detailed comparison guide on the structure-activity relationship of this compound derivatives, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be provided at this time.

Researchers, scientists, and drug development professionals interested in the biological activities of natural products and their derivatives are encouraged to explore the vast body of literature on other classes of compounds with established therapeutic potential. Numerous studies have detailed the structure-activity relationships of various natural product families, offering valuable insights into the pharmacophores responsible for their biological effects.

For instance, extensive research is available on the following classes of compounds, which have demonstrated significant anticancer and anti-inflammatory properties:

  • Flavonoids: This diverse group of polyphenolic compounds, found in many plants, has been a rich source of lead compounds in drug discovery. The substitution pattern on their characteristic C6-C3-C6 skeleton plays a crucial role in their biological activities.

  • Chalcones: As open-chain flavonoids, chalcones and their derivatives have been extensively studied for their wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.

  • Terpenoids: This large and structurally diverse class of natural products has yielded numerous clinically important drugs, particularly in the field of oncology. The intricate carbocyclic skeletons of terpenoids offer a unique chemical space for derivatization and optimization of biological activity.

  • Alkaloids: These nitrogen-containing natural products exhibit a broad spectrum of physiological effects and have been a cornerstone of traditional and modern medicine. The structure-activity relationships of many alkaloid families, such as those derived from colchicine, have been well-established.

While information on this compound remains elusive, the principles and methodologies used to study the structure-activity relationships of other natural products can serve as a valuable guide for future research, should this compound and its derivatives be characterized. These methodologies typically involve:

  • Synthesis of a library of analogues: Chemical modifications are systematically introduced to the lead compound to probe the importance of different functional groups and structural features.

  • In vitro biological evaluation: The synthesized derivatives are tested in a panel of relevant biological assays to determine their potency and selectivity.

  • Quantitative Structure-Activity Relationship (QSAR) studies: Computational models are used to correlate the structural properties of the compounds with their biological activities, providing predictive models for the design of more potent analogues.

  • Mechanism of action studies: Further experiments are conducted to elucidate the molecular targets and signaling pathways through which the most active compounds exert their effects.

Should information on this compound and its derivatives become available, a comprehensive comparison guide will be developed to meet the needs of the research community.

A Comparative Metabolomics Guide to Corchoionol C-Producing Plants of the Genus Pulicaria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolomic profiles of plants known to produce Corchoionol C, with a primary focus on Pulicaria undulata. Due to the current scientific literature, this guide centers on comparing different ecospecies of P. undulata, a confirmed source of the sesquiterpenoid this compound. The data presented herein is essential for researchers in natural product chemistry, pharmacology, and drug development seeking to understand the chemical diversity and potential therapeutic applications of these plants.

Introduction to this compound

This compound is a sesquiterpenoid, a class of secondary metabolites with a diverse range of biological activities. Its chemical structure is (4S)-4-hydroxy-4-[(E,3S)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one[]. This compound was first isolated from Pulicaria undulata, a plant belonging to the Asteraceae family[2]. While the name might suggest a link to Corchorus species (jute), current evidence strongly points to Pulicaria as the primary source.

Comparative Metabolomic Data

While comprehensive metabolomic data quantifying this compound across different plant species is not yet available, comparative analysis of the essential oil composition of different Pulicaria undulata ecospecies provides valuable insights into their chemical variability. The following table summarizes the quantitative analysis of the major chemical classes and specific compounds identified in the essential oils of P. undulata from Saudi Arabia and Egypt. This comparison highlights the significant influence of geographical origin on the metabolic profile of the plant.

Chemical Class / CompoundSaudi Ecospecies (%)Egyptian Ecospecies (%)
Monoterpene Hydrocarbons 39.466.70
β-Pinene16.23-
α-Pinene5.34-
α-Terpinolene5.11-
Oxygenated Monoterpenes --
Sesquiterpene Hydrocarbons --
Oxygenated Sesquiterpenes 49.5159.77
Isoshyobunone13.84-
6-epi-Shyobunol11.56-
Spathulenol-14.23
α-Bisabolol-9.87
τ-Cadinol-9.56
Carotenoid-derived Compounds 2.7720.15
Hexahydrofarnesyl acetone-11.34
Hydrocarbons -13.32
Total Identified 95.78 99.64
Data adapted from a comparative study on the essential oils of two ecospecies of Pulicaria undulata[3]. Values represent the relative percentage of the total essential oil composition.

Experimental Protocols

The data presented in the comparative table was obtained through the following methodologies:

Plant Material and Essential Oil Extraction
  • Plant Material: Aerial parts of Pulicaria undulata were collected from two different geographical locations: Saudi Arabia and Egypt[3].

  • Extraction Method: The essential oils were extracted by hydrodistillation using a Clevenger-type apparatus. 150 g of the air-dried aerial parts from each ecospecies were subjected to hydrodistillation for 3 hours[3]. The resulting essential oils were collected and stored for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: The chemical composition of the essential oils was analyzed using a gas chromatograph coupled with a mass spectrometer.

  • Chromatographic Conditions:

    • Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a flow rate of 1.0 mL/min.

    • Oven Temperature Program: The initial temperature was held at 60°C for 2 minutes, then increased to 240°C at a rate of 3°C/min, and finally held at 240°C for 10 minutes.

    • Injector Temperature: 250°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230°C.

  • Compound Identification: The identification of the constituents was based on a comparison of their retention indices (RI) relative to a series of n-alkanes, and by matching their mass spectra with those of reference compounds in the NIST and Wiley spectral libraries[3].

Visualizations: Workflows and Biosynthetic Pathways

To facilitate a deeper understanding of the processes involved in the comparative metabolomics of this compound-producing plants, the following diagrams illustrate the experimental workflow, a hypothesized biosynthetic pathway, and the logical framework for such studies.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_analysis Metabolite Analysis cluster_data Data Processing & Comparison p1 Plant Material (Pulicaria undulata ecospecies) p2 Air Drying p1->p2 p3 Hydrodistillation p2->p3 p4 Essential Oil Extraction p3->p4 a1 GC-MS Analysis p4->a1 a2 Compound Identification (Retention Index & Mass Spectra) a1->a2 d1 Quantification (Relative Peak Area %) a2->d1 d2 Comparative Analysis d1->d2 d3 Data Visualization (Tables & Charts) d2->d3

Caption: Experimental workflow for the comparative analysis of essential oils from Pulicaria undulata.

biosynthetic_pathway cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) cluster_prenyl Prenyl Diphosphate Formation cluster_sesquiterpenoid Sesquiterpenoid Biosynthesis mep1 Pyruvate + G3P mep2 IPP mep1->mep2 mep3 DMAPP mep2->mep3 prenyl1 IPP + DMAPP mep3->prenyl1 mva1 Acetyl-CoA mva2 IPP mva1->mva2 mva2->prenyl1 prenyl2 Geranyl Diphosphate (GPP) (C10) prenyl1->prenyl2 prenyl3 Farnesyl Diphosphate (FPP) (C15) prenyl2->prenyl3 ses1 Farnesyl Diphosphate (FPP) prenyl3->ses1 ses2 Sesquiterpene Synthases ses1->ses2 ses3 Sesquiterpene Scaffolds ses2->ses3 ses4 Cytochrome P450s & Other Modifying Enzymes ses3->ses4 ses5 This compound ses4->ses5

Caption: Hypothesized biosynthetic pathway for this compound, a sesquiterpenoid.

logical_flow start Define Research Question (e.g., Compare metabolomes of different plant populations) sampling Sample Collection (Multiple individuals per population, control for environmental factors) start->sampling extraction Metabolite Extraction (Standardized protocol for all samples) sampling->extraction analysis LC-MS/GC-MS Analysis (Untargeted or targeted approach) extraction->analysis data_processing Data Processing (Peak picking, alignment, normalization) analysis->data_processing stat_analysis Statistical Analysis (PCA, OPLS-DA, Volcano Plots) data_processing->stat_analysis identification Metabolite Identification (MS/MS fragmentation, database search) stat_analysis->identification interpretation Biological Interpretation (Pathway analysis, biomarker discovery) identification->interpretation conclusion Conclusion & Hypothesis Generation interpretation->conclusion

Caption: Logical flow for a comparative metabolomics study.

Conclusion and Future Directions

The comparative analysis of the essential oils from Saudi and Egyptian ecospecies of Pulicaria undulata reveals significant chemovariation, particularly in the abundance of monoterpenes and the specific types of sesquiterpenes. This highlights the importance of considering the geographical origin and environmental conditions when studying the phytochemistry and potential bioactivity of this species.

While this compound has been identified in P. undulata, further research is required to quantify its concentration in different plant parts and across various populations. Future studies employing quantitative metabolomics techniques, such as LC-MS/MS with stable isotope-labeled internal standards, are necessary to accurately determine the abundance of this compound and other bioactive metabolites. The development of such methods will be crucial for the quality control of P. undulata extracts and for advancing the research and development of new therapeutic agents derived from this plant. Furthermore, the elucidation of the complete biosynthetic pathway of this compound will open avenues for its biotechnological production through metabolic engineering.

References

Corchoionol C: A Comparative Analysis of In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Corchoionol C, a megastigmane-type norisoprenoid found in various medicinal plants, has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of the reported in vitro and in vivo biological activities of this compound, with a focus on its anti-inflammatory and cytotoxic effects. The data presented is compiled from preclinical studies to aid researchers in evaluating its potential for further investigation and development.

Data Presentation

In Vitro Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from these in vitro assays.

Cell LineCancer TypeIC50 (µM)Reference
U87 MGGlioblastoma> 30[1]
HepG2Hepatocellular Carcinoma> 30[1]

Note: The available data suggests that this compound does not exhibit significant direct cytotoxicity against the tested cancer cell lines at concentrations up to 30 µM.

In Vitro and In Vivo Anti-Inflammatory Activity of this compound

This compound has demonstrated notable anti-inflammatory effects in both cellular and animal models. The data below highlights its impact on key inflammatory mediators.

Model SystemTreatmentMeasured ParameterResultReference
In Vitro: Co-culture of BEAS-2B cells and splenic lymphocytesThis compound (20 µM)IL-6 levelSignificant decrease[2]
TNF-α levelSignificant decrease[2]
In Vivo: LPS-induced lung injury in miceThis compoundSerum IL-6Significant decrease[2]
Serum TNF-αSignificant decrease[2]
Lung Tissue IL-6Significant decrease[2]
Lung Tissue TNF-αSignificant decrease[2]
Cleaved Caspase-3Significant reduction in expression[2]

Experimental Protocols

In Vitro Cytotoxicity Assay

The cytotoxicity of this compound was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (U87 MG and HepG2) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay: After the treatment period, MTT solution was added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Data Analysis: The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curve.

In Vivo Anti-Inflammatory Assay (LPS-Induced Lung Injury Model)

The in vivo anti-inflammatory activity of this compound was investigated in a lipopolysaccharide (LPS)-induced acute lung injury mouse model.[2]

  • Animal Model: Mice were administered LPS intratracheally to induce acute lung injury and a systemic inflammatory response.

  • Treatment: A treatment group of mice received this compound, while control groups received a vehicle or were left untreated.

  • Sample Collection: After a specific treatment period, blood (for serum) and lung tissue samples were collected from the mice.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, in the serum and lung tissue homogenates were quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Immunofluorescence: Lung tissue sections were stained with an antibody against cleaved caspase-3, a marker of apoptosis, to assess cell death. The expression was visualized and quantified using fluorescence microscopy.

  • Data Analysis: Statistical analysis was performed to compare the cytokine levels and caspase-3 expression between the different treatment groups.

Mandatory Visualization

Proposed Anti-Inflammatory Signaling Pathway of this compound

G LPS LPS Immune_Cells Immune Cells LPS->Immune_Cells Activates Corchoionol_C This compound ERb ERβ Corchoionol_C->ERb Activates ERb->Immune_Cells Modulates Inflammation Inflammation Immune_Cells->Inflammation Inhibits Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Immune_Cells->Cytokines Releases Apoptosis Apoptosis (Caspase-3 activation) Inflammation->Apoptosis Cytokines->Inflammation Promotes

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Workflow: In Vitro vs. In Vivo Correlation

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment iv_cell_culture Cell Culture (e.g., BEAS-2B, Splenocytes) iv_treatment This compound Treatment iv_cell_culture->iv_treatment iv_analysis Analysis (e.g., ELISA for Cytokines) iv_treatment->iv_analysis Correlation Correlation Analysis iv_analysis->Correlation Cellular Effects ivv_animal_model Animal Model (e.g., LPS-induced lung injury) ivv_treatment This compound Administration ivv_animal_model->ivv_treatment ivv_analysis Analysis (Serum/Tissue Cytokines, Histology) ivv_treatment->ivv_analysis ivv_analysis->Correlation Systemic Effects Conclusion Conclusion on Therapeutic Potential Correlation->Conclusion Predictive Value

Caption: Workflow for correlating in vitro and in vivo findings for this compound.

References

Corchoionol C as a Reference Standard for Phytochemical Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Corchoionol C, a sesquiterpenoid first isolated from the bark of cork oak trees, has garnered attention for its significant antimicrobial properties.[1] As a commercially available phytochemical, its potential use as a reference standard in the quality control and quantitative analysis of plant extracts and herbal formulations is of considerable interest to researchers, scientists, and drug development professionals. A reference standard is a highly purified compound used as a measurement base for analytical tests.

This guide aims to provide a comparative overview of this compound as a reference standard. However, a comprehensive search of the scientific literature and supplier databases reveals a critical gap in the publicly available information required for a full comparative analysis. While this compound is available from several chemical suppliers with a stated purity of around 97.5%, there is a lack of published, validated analytical methods specifically for its quantification.[2] Furthermore, Certificates of Analysis (CoA) detailing the exact purity, impurity profile, and characterization data are not readily accessible.

This guide will, therefore, outline the essential parameters for evaluating a reference standard and provide a framework for the kind of data and experimental protocols that would be necessary to establish this compound's utility in this role, drawing parallels with established methodologies for similar phytochemicals.

Properties of this compound

PropertyValueSource
Chemical Formula C13H20O3[1]
Molecular Weight 224.3 g/mol [1]
Appearance Oil[2]
Purity ~97.5%[2]
Known Biological Activity Antimicrobial[1]

The Role of a Reference Standard in Phytochemical Analysis

A reference standard is crucial for:

  • Identity Confirmation: Confirming the presence of a specific compound in a complex mixture.

  • Purity Assessment: Determining the purity of a raw material or finished product.

  • Quantitative Analysis: Accurately measuring the concentration of a compound in a sample.

To be considered a reliable reference standard, a compound should have a well-characterized profile, including high purity, stability data, and a validated analytical method for its detection and quantification.

Comparison with Alternative Reference Standards

Without specific data for this compound, a direct comparison with alternative reference standards for antimicrobial sesquiterpenoids is not possible. Alternative standards in this class would typically include other well-characterized sesquiterpenoids with known antimicrobial activity, for which validated analytical methods and certified reference materials are available.

A comparative analysis would typically involve the evaluation of the following parameters:

ParameterThis compoundAlternative Standard AAlternative Standard B
Purity (%) Data not available
Stability Data not available
Availability of Certified Reference Material (CRM) No
Validated Analytical Method No
Cost-effectiveness Varies by supplier

Essential Experimental Data for Validation

To establish this compound as a reference standard, a series of validation experiments for an analytical method, typically High-Performance Liquid Chromatography (HPLC), would be required. The following tables outline the necessary data that would need to be generated.

HPLC Method Parameters (Hypothetical)
ParameterProposed Condition
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined based on UV spectrum
Injection Volume 10 µL
Column Temperature 25 °C
Method Validation Parameters
ParameterAcceptance CriteriaThis compound Performance Data
Linearity (r²) ≥ 0.999Data not available
Limit of Detection (LOD) Signal-to-noise ratio of 3:1Data not available
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1Data not available
Accuracy (% Recovery) 98-102%Data not available
Precision (% RSD) ≤ 2%Data not available
Specificity No interference at the retention time of the analyteData not available
Robustness % RSD ≤ 5% after minor changes in method parametersData not available

Experimental Protocols

A detailed experimental protocol is fundamental for the reproducible use of a reference standard. The following outlines a hypothetical protocol for the development and validation of an HPLC method for this compound.

1. Preparation of Standard Solutions:

  • Accurately weigh a known amount of this compound reference standard.

  • Dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

2. Sample Preparation:

  • Develop a robust extraction method for this compound from the plant matrix of interest (e.g., solvent extraction, solid-phase extraction).

  • The final sample extract should be filtered through a 0.45 µm filter before injection into the HPLC system.

3. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the standard solutions and the sample extracts.

  • Record the chromatograms and integrate the peak corresponding to this compound.

4. Method Validation:

  • Linearity: Inject the calibration standards and construct a calibration curve by plotting peak area against concentration. Calculate the coefficient of determination (r²).

  • LOD and LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy: Perform recovery studies by spiking a blank matrix with a known amount of this compound standard at different concentration levels.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

  • Specificity: Analyze a blank matrix and a sample spiked with potential interfering compounds to ensure that no other compound co-elutes with this compound.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) to evaluate the method's reliability.

Visualizations

To facilitate the understanding of the analytical workflow, the following diagrams are provided.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Standard Weigh this compound Reference Standard Stock Prepare Stock Solution Standard->Stock Calibration Prepare Calibration Standards Stock->Calibration HPLC HPLC System Calibration->HPLC Sample Extract this compound from Plant Matrix Filter Filter Extracts Sample->Filter Filter->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Validation Method Validation Quantification->Validation

Caption: A generalized workflow for the phytochemical analysis using a reference standard.

Signaling_Pathway Plant_Material Plant Material (e.g., Uraria crinita) Extraction Solvent Extraction Plant_Material->Extraction Purification Chromatographic Purification Extraction->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound Characterization Structural Elucidation (NMR, MS) Isolated_Compound->Characterization Purity_Analysis Purity Determination (HPLC, qNMR) Isolated_Compound->Purity_Analysis Reference_Standard This compound Reference Standard Characterization->Reference_Standard Purity_Analysis->Reference_Standard

Caption: Logical steps to qualify a phytochemical as a reference standard.

Conclusion

This compound presents potential as a reference standard for the phytochemical analysis of plant extracts with antimicrobial activity. However, the current lack of publicly available data on its certified purity, stability, and, most importantly, a validated analytical method for its quantification, prevents a comprehensive comparative evaluation. The establishment of this compound as a reliable reference standard would require the generation and publication of the experimental data and protocols outlined in this guide. Researchers interested in utilizing this compound for quantitative purposes are advised to perform in-house validation of their analytical methods.

References

A Head-to-Head Comparison: Corchoionol C and Commercial Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the exploration of novel antifungal agents from natural sources presents a promising avenue to combat the growing challenge of fungal resistance. This guide provides a head-to-head comparison of Corchoionol C, a megastigmane glycoside isolated from Pulicaria undulata, with established commercial antifungal agents.

Disclaimer: Direct comparative studies and specific antifungal activity data for isolated this compound are limited in the currently available scientific literature. Therefore, this guide utilizes data from the methanolic extract of Pulicaria undulata as a proxy to provide a preliminary assessment of its potential antifungal efficacy. The presented data for the plant extract should be interpreted with caution, as the concentration and activity of pure this compound may differ. Further research on the isolated compound is warranted to fully elucidate its antifungal profile.

Data Presentation: A Comparative Analysis of Antifungal Efficacy

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for the methanolic extract of Pulicaria undulata against key fungal pathogens, alongside representative MIC ranges for common commercial antifungal agents. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Antifungal Activity against Candida albicans

Antifungal AgentMIC Range (µg/mL)
Pulicaria undulata (Methanolic Extract)Fungicidal effect observed; specific MIC value not detailed[1][2]
Fluconazole (B54011)0.25 - 16[3]
Itraconazole0.015 - 1[3]
Amphotericin B0.125 - 1

Table 2: Antifungal Activity against Aspergillus fumigatus

Antifungal AgentMIC Range (µg/mL)
Pulicaria undulata (Methanolic Extract)Antifungal activity demonstrated; specific MIC value not provided[1][2]
Voriconazole0.25 - 0.5[4]
Itraconazole≤2
Amphotericin B0.5 - 2

Experimental Protocols: Methodologies for Antifungal Susceptibility Testing

The data presented in this guide is primarily derived from in vitro antifungal susceptibility testing, most commonly the broth microdilution method. This method is a standardized procedure for determining the MIC of an antimicrobial agent.

Broth Microdilution Method (Based on CLSI M27-A3 and M38-A2 guidelines)
  • Preparation of Antifungal Stock Solutions: Antifungal agents (this compound and commercial agents) are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create high-concentration stock solutions.

  • Serial Dilutions: A series of twofold dilutions of each antifungal agent is prepared in a 96-well microtiter plate using a liquid growth medium, such as RPMI-1640. This creates a gradient of drug concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in the growth medium to achieve a final standardized inoculum concentration.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension. Control wells, including a growth control (no drug) and a sterility control (no inoculum), are also included.

  • Incubation: The microtiter plates are incubated at a specific temperature (typically 35°C for Candida and Aspergillus species) for a defined period (24-48 hours).

  • MIC Determination: After incubation, the plates are examined visually or with a spectrophotometer to determine the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus. This concentration is recorded as the MIC.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antifungal Stock Antifungal Stock Serial Dilution Serial Dilution Antifungal Stock->Serial Dilution Fungal Inoculum Fungal Inoculum Inoculation Inoculation Fungal Inoculum->Inoculation Microtiter Plate Microtiter Plate Microtiter Plate->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination

Caption: Workflow for MIC determination.

Mechanisms of Action of Commercial Antifungal Agents

The precise antifungal mechanism of this compound has not yet been elucidated. However, the mechanisms of the commercial antifungal agents included in this comparison are well-documented.

Azole_Antifungal_Mechanism cluster_cell Fungal Cell Lanosterol (B1674476) Lanosterol 14-alpha-demethylase 14-α-demethylase (CYP51) Lanosterol->14-alpha-demethylase substrate Ergosterol (B1671047) Ergosterol 14-alpha-demethylase->Ergosterol conversion Cell Membrane Fungal Cell Membrane Ergosterol->Cell Membrane incorporation Fluconazole/Itraconazole Fluconazole/Itraconazole Fluconazole/Itraconazole->14-alpha-demethylase inhibition

Caption: Azole antifungal mechanism of action.

Azole antifungals, such as fluconazole and itraconazole, function by inhibiting the enzyme lanosterol 14-α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane. Disruption of its synthesis leads to a compromised cell membrane, resulting in fungistatic or fungicidal activity.

Amphotericin_B_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Membrane Pores Membrane Pores Ergosterol->Membrane Pores forms Ion Leakage K+, Na+, H+, Cl- Membrane Pores->Ion Leakage leads to Cell Death Cell Death Ion Leakage->Cell Death causes Amphotericin B Amphotericin B Amphotericin B->Ergosterol binds to

Caption: Amphotericin B mechanism of action.

Amphotericin B, a polyene antifungal, directly targets ergosterol in the fungal cell membrane. It binds to ergosterol and forms pores or channels in the membrane. This leads to increased permeability and leakage of essential intracellular ions and molecules, ultimately resulting in fungal cell death.

Conclusion

The methanolic extract of Pulicaria undulata, containing this compound, demonstrates promising antifungal activity against clinically relevant fungal pathogens. While direct comparative data for the isolated this compound is not yet available, these initial findings suggest its potential as a scaffold for the development of new antifungal therapies. Further research is essential to isolate and characterize the antifungal properties of pure this compound, elucidate its mechanism of action, and conduct comprehensive head-to-head studies against a broader range of commercial antifungal agents. Such studies will be crucial in determining its true therapeutic potential in the fight against fungal infections.

References

Safety Operating Guide

Proper Disposal of Corchoionol C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is paramount. This document provides a comprehensive guide to the proper disposal procedures for Corchoionol C, a sesquiterpenoid of interest for its antimicrobial properties. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes best practices for the disposal of similar organic, antimicrobial, and phytochemical compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure and environmental contamination.

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including:

  • Safety goggles to protect from splashes.

  • Chemical-resistant gloves (nitrile or neoprene are generally suitable for organic compounds).

  • A lab coat to prevent skin contact.

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with powdered forms or creating solutions.

Spill Management: In the event of a spill, isolate the area. For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and collect the material. Place the contaminated absorbent into a sealed, labeled waste container for proper disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Protocol

The proper disposal route for this compound depends on its physical state (solid or in solution), concentration, and the nature of any contaminants.

Step 1: Waste Characterization

  • Solid this compound: Unused or expired solid this compound should be treated as chemical waste.

  • Concentrated Solutions: Stock solutions of this compound in organic solvents are considered hazardous chemical waste.

  • Dilute Aqueous Solutions: The disposal of dilute aqueous solutions (e.g., from experimental assays) may depend on local regulations and the presence of other hazardous materials.

  • Contaminated Materials: Items such as pipette tips, gloves, and empty containers that have come into direct contact with this compound should be considered contaminated waste.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container designated for solid organic chemical waste.

  • Liquid Waste:

    • Non-halogenated Organic Solvents: If this compound is dissolved in non-halogenated solvents (e.g., ethanol, acetone, ethyl acetate), collect it in a designated "Non-Halogenated Organic Waste" container.

    • Halogenated Organic Solvents: If dissolved in halogenated solvents (e.g., dichloromethane, chloroform), use a "Halogenated Organic Waste" container.

    • Aqueous Waste: Collect aqueous solutions containing this compound in a designated "Aqueous Chemical Waste" container. Do not pour aqueous solutions containing this compound down the drain without consulting your institution's EHS guidelines, as it is an antimicrobial agent and could impact wastewater treatment processes.[1]

  • Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional policies.

Step 3: Labeling and Storage

  • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the solvent or other components. Avoid using abbreviations or chemical formulas.

  • Keep waste containers securely closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Step 4: Arrange for Disposal

  • Contact your institution's EHS department to schedule a pickup for your hazardous waste. Do not attempt to dispose of chemical waste through general trash or down the sanitary sewer unless explicitly permitted by your institution's EHS for specific, neutralized, and dilute waste streams.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, quantitative data regarding its toxicity and environmental hazards are not available. The following table provides a general overview of its known physical and chemical properties.

PropertyValueSource
Chemical FormulaC₁₃H₂₀O₃MedChemExpress
Molecular Weight224.3 g/mol MedChemExpress
CAS Number189351-15-3MedChemExpress
AppearanceOil or PowderBOC Sciences, ChemFaces
SolubilityChloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

cluster_start Waste Generation cluster_characterize Characterize Waste cluster_state Physical State cluster_liquid_type Liquid Type cluster_contaminated Contaminated Materials cluster_disposal Disposal Route cluster_final Final Steps start Waste Containing this compound Generated char_waste Characterize the Waste Stream start->char_waste is_solid Solid? char_waste->is_solid is_conc Concentrated Stock or in Organic Solvent? char_waste->is_conc is_aqueous Dilute Aqueous Solution? char_waste->is_aqueous is_contaminated Contaminated Labware (Gloves, Tips, etc.)? char_waste->is_contaminated solid_waste Solid Organic Chemical Waste Container is_solid->solid_waste Yes organic_waste Appropriate Organic Waste Container (Halogenated or Non-Halogenated) is_conc->organic_waste Yes aqueous_waste Aqueous Chemical Waste Container is_aqueous->aqueous_waste Yes contaminated_waste Designated Contaminated Solid Waste Container is_contaminated->contaminated_waste Yes label_store Label and Store Waste Properly solid_waste->label_store organic_waste->label_store aqueous_waste->label_store contaminated_waste->label_store ehs_pickup Arrange for EHS Pickup label_store->ehs_pickup

Caption: Decision workflow for the disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for any chemicals used in conjunction with this compound. Your institution's EHS department is the primary resource for ensuring compliance with all local, state, and federal regulations.

References

Personal protective equipment for handling Corchoionol C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Corchoionol C. As a novel phytochemical, comprehensive safety data is not yet available. Therefore, a cautious approach, adhering to the highest safety standards for handling compounds with unknown toxicity, is imperative. This document outlines procedural, step-by-step guidance to ensure the safe and effective use of this compound in your research.

Chemical and Physical Properties of this compound

A summary of the known properties of this compound is presented below. This information is essential for understanding its basic chemical nature and for making informed safety decisions.

PropertyValueSource
CAS Number 189351-15-3[1][][3]
Molecular Formula C₁₃H₂₀O₃[1][][3]
Molecular Weight 224.3 g/mol [1][][3]
Appearance Oil or Powder[][4]
Known Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Source Phytochemical derived from plants such as cork oak, Uraria crinita, and Pulicaria undulata[1][3][4]
Reported Activity Potent antimicrobial properties[1]

Operational Plan: Handling this compound

Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following operational procedures are based on best practices for handling research chemicals of unknown toxicity. A conservative approach is recommended to minimize potential exposure.

Engineering Controls
  • Ventilation: All work with this compound, especially when in powdered form or when being dissolved, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination. This area should be clearly marked.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Hands Nitrile gloves (double-gloving recommended)Prevents skin contact. Nitrile offers good resistance to a range of chemicals.
Eyes Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and airborne particles.
Body Laboratory coatProvides a removable barrier to protect clothing and skin from contamination.
Respiratory Use in a chemical fume hood is the primary control. If weighing powder outside of a hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.Minimizes inhalation of airborne particles.
Handling Procedures
  • Weighing: If possible, weigh this compound directly in the chemical fume hood. If this is not feasible, use an enclosure or a balance with a draft shield.

  • Dissolving: When dissolving this compound, add the solvent slowly to the compound to avoid splashing.

  • Spills: In the event of a spill, immediately alert others in the area. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection: All waste contaminated with this compound, including unused product, contaminated gloves, absorbent materials, and empty containers, should be collected in a clearly labeled, sealed waste container.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility is known.

  • Disposal Route: Dispose of the chemical waste through your institution's hazardous waste disposal program. Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, emphasizing safety at each step.

G Standard Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup weigh Weigh this compound prep_setup->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Standard workflow for handling this compound.

Decision-Making for PPE Selection

This diagram outlines the thought process for selecting the appropriate personal protective equipment when handling a research chemical with unknown toxicity like this compound.

G Decision-Making for PPE Selection start Assess Hazard inhalation Inhalation Hazard? start->inhalation skin Skin Contact Hazard? inhalation->skin No fume_hood Work in Fume Hood inhalation->fume_hood Yes respirator Consider N95 Respirator inhalation->respirator If powder outside hood eye Eye Splash Hazard? skin->eye No gloves Wear Nitrile Gloves skin->gloves Yes goggles Wear Safety Goggles eye->goggles Yes end Proceed with Caution eye->end No fume_hood->skin respirator->skin lab_coat Wear Lab Coat gloves->lab_coat lab_coat->eye goggles->end

Caption: Decision-making process for PPE selection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.